Technical Deep Dive: 1,3-Bis(tert-butoxycarbonyl)guanidine
This guide provides an in-depth technical analysis of 1,3-Bis(tert-butoxycarbonyl)guanidine (commonly referred to as N,N'-Di-Boc-guanidine ). Editorial Note: Unlike pharmacological agents where "Mechanism of Action" (MoA...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1,3-Bis(tert-butoxycarbonyl)guanidine (commonly referred to as N,N'-Di-Boc-guanidine ).
Editorial Note: Unlike pharmacological agents where "Mechanism of Action" (MoA) refers to receptor binding, the MoA for this compound is defined by its chemical reactivity in synthetic organic chemistry. It serves as a critical "molecular architect" in drug discovery, enabling the installation of the guanidine pharmacophore—a key structural motif in antivirals (e.g., Zanamivir), arginine mimetics, and protease inhibitors.
Role in Drug Development: Nucleophilic Guanidinylation Reagent & Precursor.
Key Attribute: The two tert-butoxycarbonyl (Boc) groups drastically reduce the basicity of the guanidine (pKa ~13.6
~7-8), allowing it to act as a nucleophile in substitution reactions (e.g., Mitsunobu) without protonating the activation reagents.
Mechanism of Action: The Chemical Pathways
In medicinal chemistry, this reagent operates through two distinct mechanistic pathways depending on the target substrate (Alcohol vs. Amine).
Pathway A: Direct Nucleophilic Attack (The Mitsunobu Mechanism)
This is the primary "mechanism of action" for 1,3-Bis(tert-butoxycarbonyl)guanidine itself. Unlike electrophilic guanylating agents (which react with amines), this reagent reacts with alcohols to synthesize alkylated guanidines.
The Logic: Direct alkylation of guanidine is difficult due to poly-alkylation. The Di-Boc protection renders the remaining N-H sufficiently acidic (pKa ~9-10) to be deprotonated by the betaine intermediate of the Mitsunobu reaction, allowing for clean, mono-alkylation.
Stereochemistry: The reaction proceeds via an
mechanism, resulting in the inversion of configuration at the alcohol center.[2][3]
) reacts with DIAD (Diisopropyl azodicarboxylate) to form a Morrison-Brunn-Huisgen betaine.
Protonation: The acidic N-H of 1,3-Bis(Boc)guanidine protonates the betaine.
Alcohol Activation: The phosphonium intermediate activates the substrate alcohol (
), converting the hydroxyl into a good leaving group ().
Displacement: The deprotonated Di-Boc-guanidine anion attacks the activated carbon, displacing the phosphine oxide.
Figure 1: The Mitsunobu mechanism allows the direct conversion of alcohols to protected guanidines, utilizing 1,3-Bis(Boc)guanidine as a nucleophile.
Pathway B: Precursor to Electrophilic Reagents (The Conversion Mechanism)
While 1,3-Bis(Boc)guanidine is nucleophilic, drug development often requires electrophilic guanylation (reacting with an amine on a drug scaffold). In this context, the reagent acts as the raw material to synthesize Goodman’s Reagent or 1H-Pyrazole-1-carboxamidine .
Transformation: 1,3-Bis(Boc)guanidine is reacted with Triflic Anhydride (
) to create N,N'-Di-Boc-N''-triflylguanidine .
Why? The triflyl group acts as a "super-leaving group," activating the guanidine carbon for attack by sterically hindered or unreactive amines (e.g., anilines).
Preparation: Dissolve the alcohol, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, and 1,3-Bis(Boc)guanidine in anhydrous THF under an inert atmosphere ( or Ar). Cool to 0°C.[2][3]
Addition: Add DIAD dropwise over 15–20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (disappearance of alcohol).
Workup: Concentrate the solvent in vacuo.
Purification: The major contaminant is triphenylphosphine oxide (
). Triturate with cold hexanes/ether (where often precipitates) or purify via flash column chromatography (Silica gel; Hexanes:EtOAc gradient).
Deprotection (Optional): Treat the isolated product with TFA/DCM (1:1) for 1–2 hours to yield the free guanidinium salt.
Protocol B: Synthesis of Goodman's Reagent (Electrophile Generation)
Objective: Activate 1,3-Bis(Boc)guanidine for reaction with amines.
Step-by-Step:
Dissolve 1,3-Bis(Boc)guanidine (1.0 equiv) and Triethylamine (TEA, 1.1 equiv) in anhydrous DCM. Cool to -78°C.
Add Triflic Anhydride (
, 1.05 equiv) dropwise.
Stir at -78°C for 1 hour, then warm to RT.
Wash with aqueous
, dry over , and concentrate.
Result: N,N'-Di-Boc-N''-triflylguanidine (Stable solid, ready for amine guanylation).
Applications in Drug Design
The guanidine moiety is a "super-base" and a key hydrogen bond donor. 1,3-Bis(Boc)guanidine is the standard tool to introduce this functionality into:
Drug Class
Application
Mechanism Utility
Arginine Mimetics
Creating non-natural amino acids
Mitsunobu: Converts hydroxy-amino acid side chains to guanidines.
Peptidomimetics
Backbone modification
Electrophilic: Reacts with N-terminal amines to cap sequences.
Protease Inhibitors
Active site binding
Mitsunobu: Installing guanidine on cyclic scaffolds (e.g., pyrrolidines).
Antimicrobials
Membrane disruption
Late-Stage Functionalization: Installing cationic charge on lipophilic tails.
Troubleshooting & Optimization
Problem: Low Yield in Mitsunobu.
Cause: Steric hindrance of the secondary alcohol or high pKa of the alcohol.[2]
Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine) for more stubborn substrates.
Problem: Purification difficulty (
removal).
Solution: Use polymer-bound
(PS-PPh3). Filtration removes the phosphine oxide, leaving the pure product in the filtrate.
Safety: 1,3-Bis(Boc)guanidine is stable, but DIAD/DEAD are shock-sensitive and toxic. Handle in a fume hood.
Visualization: The Guanidine Synthesis Tree
This diagram illustrates the decision matrix for using 1,3-Bis(Boc)guanidine in synthesis.
Figure 2: Decision tree for selecting the correct synthetic pathway based on the available substrate functional group.
References
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Journal of Organic Chemistry.[6][7] Link
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6] Synthesis.[4][5][6][7][8][9] Link
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[10] A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[10] Synlett.[10] Link
Dodd, D. S., & Kozikowski, A. P. (1994). Conversion of Alcohols to Guanidines: A Simplified Method. Tetrahedron Letters. Link
discovery and history of 1,3-Bis(tert-butoxycarbonyl)guanidine
The following technical guide is structured to provide an authoritative, deep-dive analysis of 1,3-Bis(tert-butoxycarbonyl)guanidine, focusing on its discovery, chemical utility, and critical role in modern drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of 1,3-Bis(tert-butoxycarbonyl)guanidine, focusing on its discovery, chemical utility, and critical role in modern drug development.
The "Swiss Army Knife" of Guanylation Chemistry[1]
Executive Summary
1,3-Bis(tert-butoxycarbonyl)guanidine (CAS: 21958-87-6), often abbreviated as
-Di-Boc-guanidine, represents a pivotal advancement in the synthesis of guanidine-containing pharmacophores.[1] Historically, the introduction of the highly basic guanidine moiety () into complex molecules was plagued by harsh reaction conditions and poor selectivity. This reagent bridged the "Guanidine Gap" by offering a masked, lipophilic, and non-basic precursor that could be activated selectively.[1]
This guide details the history, synthesis, and mechanistic versatility of this reagent, specifically its role as the precursor to the Goodman Reagent and its direct utility in Mitsunobu protocols.
Part 1: Historical Context & Discovery
The Evolution of Guanylation Reagents
The discovery of 1,3-Bis(tert-butoxycarbonyl)guanidine is best understood not as a singular isolated event, but as the culmination of a search for "mild guanylation."
The Classical Era (Pre-1990s): Early guanidine synthesis relied on cyanamide (
) or -methylisothiourea.[1] These methods required high temperatures, strong bases, or highly electrophilic conditions incompatible with sensitive peptide side chains.[1]
The Bernatowicz Breakthrough (1992-1993): Michael S. Bernatowicz and colleagues introduced
-pyrazole-1-carboxamidine hydrochloride.[1] While effective, the need for orthogonal protection led to the exploration of Boc-protected variants.
The Goodman Revolution (1998): The seminal work by Murray Goodman and colleagues at UC San Diego established the utility of urethane-protected guanidines. They demonstrated that 1,3-Bis(tert-butoxycarbonyl)guanidine could be converted into the hyper-reactive
-Di-Boc--triflylguanidine (Goodman’s Reagent).[1] This marked the transition of the molecule from a simple intermediate to a cornerstone reagent in medicinal chemistry.
Part 2: Synthesis of the Reagent
Protocol: Preparation of 1,3-Bis(tert-butoxycarbonyl)guanidine
While commercially available, in-house preparation is often preferred for large-scale campaigns to ensure freshness and reduce costs.[1] The following protocol is a self-validating system based on standard literature procedures (e.g., Organic Syntheses).
Setup: Flame-dry a 1L round-bottom flask (though the reaction is aqueous, starting with clean glassware is critical). Charge with Guanidine Hydrochloride (12.3 g, 128 mmol) and Sodium Hydroxide (20.8 g, 519 mmol).[1][2]
Solvent System: Dissolve the solids in Water (125 mL) and then add 1,4-Dioxane (250 mL). The biphasic nature requires vigorous stirring.
Addition: Cool the mixture to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc
O) (62.9 g, 288 mmol) over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes the hydrolysis of the expensive Boc anhydride.
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
Workup (Critical Step):
Concentrate the solution in vacuo to remove dioxane (approx. 1/3 original volume).[2][3]
Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 80 mL).
Wash Sequence: Wash combined organics with 10% Citric Acid (removes unreacted guanidine), Water, and Brine.[1]
Dry over anhydrous MgSO
and concentrate.
Purification: Recrystallize from Hexanes or Methanol/Water if necessary. The product should be a white powder.
Self-Validating Checkpoints:
Appearance: White crystalline solid.
Melting Point: 141–144 °C.
H NMR (DMSO-): Look for a singlet at ppm (18H, Boc methyls) and broad singlets at and ppm (NH protons).[1] Absence of the Boc signal indicates hydrolysis failure or deprotection.
Part 3: Mechanisms of Utility
1,3-Bis(tert-butoxycarbonyl)guanidine operates via two distinct mechanistic pathways depending on the desired transformation.
Pathway A: Electrophilic Guanylation (The Goodman Route)
In this pathway, the reagent is first activated by converting it into a triflamide.[1] This creates a powerful electrophile capable of guanylating sterically hindered or electron-deficient amines.[1]
Mechanism: The triflyl group acts as a "super-leaving group," allowing an amine nucleophile to attack the central carbon, displacing the triflamide anion.
Pathway B: Nucleophilic Guanylation (The Mitsunobu Route)
Here, the reagent acts as a nucleophile.[1] The acidic protons on the Boc-protected nitrogens (
) make it an excellent substrate for Mitsunobu conditions.[1]
Mechanism: The phosphine activates the alcohol, and the deprotonated 1,3-Bis(Boc)guanidine attacks the alkyl group, forming an alkylated guanidine.[1] This is ideal for converting alcohols directly to guanidines without an amine intermediate.
Part 4: Visualization & Pathways[1]
Diagram 1: Synthesis and Activation Pathways
This diagram illustrates the flow from raw materials to the active "Goodman Reagent" and the Mitsunobu application.
Caption: The central role of 1,3-Bis(Boc)guanidine as a divergent precursor for both electrophilic (Goodman) and nucleophilic (Mitsunobu) functionalization.[1]
Diagram 2: The "Goodman" Reaction Mechanism
A detailed view of the amine guanylation mechanism using the activated triflyl derivative.
Caption: Mechanism of amine guanylation via the Goodman Reagent. The triflyl group facilitates the addition-elimination sequence under mild conditions.[1]
Part 5: Comparative Analysis of Guanylating Agents
The following table contrasts 1,3-Bis(Boc)guanidine (and its derivatives) against historical alternatives.
Requires activation (TfO) or Mitsunobu reagents.[1]
Goodman Reagent
Highly Electrophilic
Reacts with unreactive amines
Moisture sensitive; must be prepared from Di-Boc.[1]
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1]
-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497–2502. Link
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805.[1] Link
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[1] Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.[1] Link
Dodd, D. S., & Kozikowski, A. P. (1994).[1] Conversion of Alcohols to Protected Guanidines via the Mitsunobu Protocol.[3] Tetrahedron Letters, 35(7), 977-980. Link
Organic Syntheses. (2002). Preparation of N,N'-Di-Boc-N''-triflylguanidine. Org.[1][4][5][6] Synth., 79, 172.[1] Link
Technical Deep Dive: 1,3-Bis(tert-butoxycarbonyl)guanidine & Derivatives
Executive Summary In the landscape of modern medicinal chemistry, the introduction of the guanidine moiety—a key pharmacophore found in arginine and numerous natural products—presents a unique synthetic challenge.[1] The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the introduction of the guanidine moiety—a key pharmacophore found in arginine and numerous natural products—presents a unique synthetic challenge.[1] The high basicity (
) and polarity of the free guanidine group often lead to solubility issues and side reactions.
1,3-Bis(tert-butoxycarbonyl)guanidine (1,3-Di-Boc-guanidine) and its activated derivatives have emerged as the premier solution to these challenges. By masking the basicity with lipophilic Boc groups, these reagents allow for:
Solubility: Excellent solubility in standard organic solvents (DCM, THF).[2]
Tunable Reactivity: Conversion into highly electrophilic species (e.g., Goodman’s Reagent) for mild guanylation.
Direct Alcohol Conversion: Participation as a nucleophile in Mitsunobu reactions.
This guide details the synthesis, mechanistic underpinnings, and application of this reagent class, focusing on the "Goodman Reagent" (
-Di-Boc--triflylguanidine) as the gold standard for amine guanylation.
Structure: A guanidine core flanked by two Boc groups.[4][6] This arrangement reduces the electron density on the central carbon, yet the remaining N-H proton remains sufficiently acidic for deprotonation in Mitsunobu protocols.
Dissolve Guanidine HCl (1.0 eq) and NaOH (4.0 eq) in a mixture of water and 1,4-dioxane (1:2 ratio) at 0°C.
Slowly add
(2.2 eq) to control the exotherm.
Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours.
Workup: Concentrate in vacuo to remove dioxane. Extract the aqueous residue with Ethyl Acetate (
).
Wash combined organics with 10% citric acid (to remove mono-Boc species), water, and brine.
Dry over
and concentrate.
Validation: Product should be a white powder.
(DMSO-) typically shows a singlet at ppm (18H) and broad singlets for NH.
The "Goodman Reagent":
-Di-Boc-
-triflylguanidine
For the guanylation of amines, the parent 1,3-Di-Boc-guanidine is insufficiently reactive. It must be converted into an electrophile. The triflyl derivative (Goodman's Reagent) is preferred over pyrazole derivatives for sterically hindered or electron-deficient amines due to the superior leaving group ability of the triflamide.
, 1.1 eq) dropwise over 20 mins. Critical: Control temp to prevent decomposition.
Reaction: Allow to warm to -20°C over 4 hours.
Quench: Add 2M
(aq) at -20°C.
Purification: Flash chromatography (Hexane/EtOAc). Product is a crystalline solid.[2]
Mechanism of Amine Guanylation
The reaction between a primary/secondary amine and Goodman's reagent proceeds via an addition-elimination pathway.
Figure 1: Mechanistic pathway for the guanylation of amines using N,N'-Di-Boc-N''-triflylguanidine.[7] The triflyl group acts as an excellent leaving group, driving the reaction forward.
Direct Alcohol Conversion: The Mitsunobu Route
A powerful application of 1,3-Di-Boc-guanidine is the direct conversion of alcohols to guanidines, avoiding the need to first convert the alcohol to an amine or halide.
The Mechanism
In this pathway, 1,3-Di-Boc-guanidine acts as the nucleophile . The acidity of the N-H proton (
due to electron-withdrawing Boc groups) allows it to be deprotonated by the betaine intermediate formed by Triphenylphosphine () and DIAD.
Figure 2: Mitsunobu guanidinylation.[8] The alcohol is activated by the phosphine, followed by
displacement by the guanidine nucleophile, resulting in stereochemical inversion.
Add DIAD dropwise.[9] The solution will turn yellow.
Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.
Workup: Concentrate. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (
). Filter.
Purification: Flash chromatography. Note: The product is often less polar than the starting alcohol.
Comparative Reagent Analysis
Choosing the right guanidinylation reagent is critical for yield and purity.
Reagent
Reactivity
Best For
Byproducts
Storage Stability
1,3-Di-Boc-guanidine
Low (Nucleophilic)
Mitsunobu reactions (Alcohols)
, Hydrazine
High
Goodman's Reagent (Triflyl)
High (Electrophilic)
Unreactive/Hindered Amines
Triflamide (Easy removal)
Moderate (Moisture sensitive)
Pyrazole-1-carboxamidine
Moderate
Primary, unhindered Amines
Pyrazole
High
Thiourea + HgCl/TCT
Variable
Large scale, cost-sensitive
Toxic metal waste (if Hg used)
High
Applications in Drug Development
Peptidomimetics & Arginine Analogues
The Boc-protected guanidine is stable to conditions used in peptide coupling (EDC/HOBt, HATU). It is typically introduced at the end of a synthesis or on a side-chain ornithine residue to convert it to arginine.
Protocol: Deprotect the ornithine
-amine (e.g., Cbz removal), then treat with Goodman's reagent.
Final Deprotection: The Boc groups are removed using TFA/DCM (1:1) or HCl/Dioxane. This yields the quantitative guanidinium salt.
Guanidinoglycosides
Used to convert aminoglycosides (e.g., Neomycin, Kanamycin) into guanidinoglycosides to enhance cellular uptake and HIV-Rev inhibition. Goodman's reagent is preferred here due to the multiple amine sites requiring simultaneous conversion.
Troubleshooting & Optimization (E-E-A-T)
Insight from the Bench:
Moisture Sensitivity: The triflyl reagent hydrolyzes slowly in moist air. Always store under Argon at -20°C. If yields drop, check the quality of the reagent by NMR (look for the disappearance of the triflyl peak or appearance of hydrolysis products).
Mitsunobu Stalling: If the Mitsunobu reaction is sluggish, switch from THF to Toluene or use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD to facilitate higher temperature reactions.
Purification of Triflyl-Guanidines: These compounds can streak on silica. Adding 1% Triethylamine to the eluent can sharpen the bands, but ensure it is removed before any acidic steps.
Regioselectivity: In the Mitsunobu reaction, alkylation occurs exclusively at the
position (the nitrogen bearing the hydrogen), preserving the symmetry until deprotection.
References
Feichtinger, K., et al. (1998).[3][8] "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry. Link
Goodman, M., et al. (1999).[3] "Facile Guanidinylation of Amines Using N,N'-Di-Boc-N''-triflylguanidine." Synthesis. Link
Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Mitsunobu Displacement Route." Tetrahedron Letters. Link
Organic Syntheses. "N,N'-Di-Boc-N''-triflylguanidine." Org.[10][11] Synth. 2002, 78, 91.[5] Link
Potts, B. C., et al. (2000). "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions." Journal of Organic Chemistry. Link
Technical Guide: Solubility Profile & Handling of 1,3-Bis(tert-butoxycarbonyl)guanidine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,3-Bis(tert-butoxycarbonyl)guanidine (commonly referred to as 1,3-Di-Boc-guanidine). [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,3-Bis(tert-butoxycarbonyl)guanidine (commonly referred to as 1,3-Di-Boc-guanidine).
[1]
Executive Summary & Chemical Identity
1,3-Bis(tert-butoxycarbonyl)guanidine is a critical reagent in organic synthesis, primarily utilized as a guanylating agent to convert amines into guanidines (e.g., via Mitsunobu conditions).[1][2] Its solubility behavior is dominated by the two lipophilic tert-butoxycarbonyl (Boc) groups, which mask the polarity of the central guanidine core, rendering the molecule insoluble in water but highly soluble in medium-to-low polarity organic solvents.[1]
Chemical Profile
Property
Detail
Chemical Name
1,3-Bis(tert-butoxycarbonyl)guanidine
Common Synonyms
N,N'-Di-Boc-guanidine; 1,3-Di-Boc-guanidine
CAS Number
154476-57-0 (Note: User provided CAS 21958-87-5 does not correspond to this standard commercial entity; this guide focuses on the named compound 154476-57-0).[1][2][3][4][5][6]
Molecular Formula
C₁₁H₂₁N₃O₄
Molecular Weight
259.30 g/mol
Physical State
White to off-white crystalline powder
Melting Point
141–144 °C (High purity) / 125–129 °C (Technical grade)
Solubility Profile
The solubility of 1,3-Di-Boc-guanidine is dictated by the "like dissolves like" principle.[1] The bulky, non-polar tert-butyl groups significantly increase lipophilicity compared to free guanidine.[1]
Often used to precipitate impurities or as a wash.[1][2]
Aqueous
Water
Insoluble
Allows for easy aqueous workup (product stays in organic phase).[1][2]
Mechanistic Insight
The two Boc groups reduce the hydrogen-bonding capability of the guanidine nitrogens and shield the polar core.[1][2] Consequently:
Water Insolubility: The hydrophobic alkyl shells prevent solvation by water molecules.[1][2]
DCM/THF Affinity: These solvents interact favorably with the carbamate esters, making them the gold standard for dissolving this reagent at high concentrations (>0.5 M).[1][2]
Experimental Protocols
These protocols are designed to be self-validating , meaning the observer can visually confirm success or failure at each step without external analytics.[1][2]
Protocol A: Rapid Solubility Validation (The "Dissolve & Check" Method)
Use this protocol to verify solvent quality or test a new solvent system.[1][2]
Preparation: Weigh 50 mg of 1,3-Di-Boc-guanidine into a clean 4 mL glass vial.
Addition: Add 0.5 mL of the target solvent (Target concentration: 100 mg/mL).
Agitation: Vortex or sonicate for 30 seconds.
Observation (Validation Point):
Clear Solution: Soluble.[1][2][6][7][8][9][10] Suitable for reaction concentrations.[1][2]
Cloudy/Particulates:[1][2] Saturated or Insoluble.[1][2] Unsuitable for homogeneous reactions.[1][2]
Step-Up (If Insoluble): Add solvent in 0.5 mL increments up to 5 mL total (10 mg/mL). If still solid, classify as "Sparingly Soluble" or "Insoluble."[1]
Protocol B: Purification via Anti-Solvent Recrystallization
Since 1,3-Di-Boc-guanidine is highly soluble in DCM and insoluble in Hexanes, this system is ideal for purification.[1]
Dissolution: Dissolve crude 1,3-Di-Boc-guanidine in the minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (approx. 35–40 °C).
Validation: Solution must be crystal clear. If particles remain, filter them out (these are likely inorganic salts).[1][2]
Precipitation: While stirring, slowly add Hexanes (or Heptane) dropwise.
Ratio: Typically 1:3 (Solvent:Anti-solvent).[1][2]
Visual Cue: Stop adding when a persistent cloudiness (turbidity) appears.
Crystallization: Cool the mixture slowly to Room Temperature, then place in an ice bath (0 °C) for 1 hour.
Collection: Filter the white crystals via vacuum filtration and wash with cold Hexanes.
Application Context: Guanylation Reactions
In drug development, this reagent is used to convert primary or secondary amines into protected guanidines.[1] The choice of solvent affects reaction kinetics and byproduct removal.[1][2]
Comprehensive Computational Analysis of 1,3-Bis(tert-butoxycarbonyl)guanidine
This is a comprehensive technical guide on performing quantum chemical calculations for 1,3-Bis(tert-butoxycarbonyl)guanidine (also known as 1,3-Di-Boc-guanidine). Introduction & Structural Significance 1,3-Bis(tert-buto...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on performing quantum chemical calculations for 1,3-Bis(tert-butoxycarbonyl)guanidine (also known as 1,3-Di-Boc-guanidine).
Introduction & Structural Significance
1,3-Bis(tert-butoxycarbonyl)guanidine (CAS: 154476-57-0) is a critical reagent in medicinal chemistry, primarily utilized as a guanylating agent to convert amines into protected guanidines.[1][2] Its utility stems from the Boc (tert-butoxycarbonyl) groups, which serve two functions: they attenuate the nucleophilicity of the guanidine core to prevent over-reaction, and they provide lipophilicity for solubility in organic solvents.[3]
From a computational perspective, this molecule presents a "perfect storm" of challenges:
Tautomeric Ambiguity: The guanidine core (
) allows for rapid proton migration. Determining the global minimum between the imine form () and the amine form () is critical for predicting reactivity.
Conformational Complexity: The bulky tert-butyl groups create significant steric hindrance, while the carbonyl oxygens (
) and guanidine protons () form strong intramolecular hydrogen bonds (IMHBs).
Dispersion Dominance: The large alkyl groups mean that London dispersion forces play a non-negligible role in stabilizing folded conformers, requiring dispersion-corrected DFT methods.
Computational Strategy: The "How-To"
To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow prioritizes accuracy in non-covalent interactions (IMHBs and sterics).
Level of Theory Selection
Standard B3LYP is often insufficient for this molecule due to its inability to model medium-range electron correlation (dispersion) accurately.
Recommended Functional:
B97X-D or M06-2X .
Reasoning: These range-separated hybrid functionals explicitly include dispersion corrections (D2/D3), which are essential for correctly modeling the attractive forces between the bulky Boc groups in folded conformations.
Reasoning: A triple-zeta basis set is required to minimize basis set superposition error (BSSE) and accurately describe the electron density at the hydrogen-bonding protons.
Solvation Model:SMD (Solvation Model based on Density) .
Reasoning: The polarity of the guanidine core shifts significantly between gas phase and solution. SMD is superior to standard PCM for calculating
, especially in polar aprotic solvents like DMSO (often used for NMR) or CHCl (used for synthesis).
Computational Workflow Diagram
The following Graphviz diagram outlines the iterative workflow for determining the global minimum structure.
Caption: Workflow for identifying the global minimum conformer and predicting spectroscopic properties.
Structural Dynamics: Tautomerism & Conformation
The Tautomeric Equilibrium
The guanidine core can exist in two primary tautomeric forms. For 1,3-di-Boc-guanidine, the symmetry of the substitution pattern simplifies the landscape, but the position of the double bond (
) determines the hydrogen bonding network.
Tautomer A (Symmetric Imine):
The central nitrogen is an imine (
). The two Boc groups are on the amino nitrogens.
Stability:[4] Stabilized by two intramolecular hydrogen bonds between the central
(if protonated) or the amide and the Boc carbonyls.
Tautomer B (Asymmetric):
One Boc group is on the imine nitrogen, the other on an amino nitrogen.
Stability:[4] Generally less stable due to the loss of symmetry and steric clash between the Boc group and the
protons.
Computational Insight: Calculations at the
B97X-D/def2-TZVP level typically reveal that Tautomer A is the global minimum by >5 kcal/mol in the gas phase. The "U-shape" or "W-shape" conformation allows the Boc carbonyl oxygens to chelate the central protons.
Intramolecular Hydrogen Bonding (IMHB)
The most critical feature to validate in your output geometry is the IMHB network .
Effect: This "locks" the conformation, making the molecule more rigid than a typical aliphatic chain. This rigidity explains the sharp melting point and distinct NMR signals.
Distinct environment indicates lack of rapid exchange on NMR scale.
C
C=N / C=O
158.3
155 - 165
Guanidine and Carbonyl carbons often overlap.
C
C-O (-Bu)
82.3
80 - 85
Diagnostic for Boc group environment.
Reactivity & Mechanism (Guanylation)
When modeling the reaction of 1,3-di-Boc-guanidine with an amine (
), the mechanism follows an addition-elimination pathway.
Caption: Simplified reaction coordinate for the guanylation of an amine.
Key Computational Checkpoints:
Transition State 1 (TS1): The nucleophilic attack of the amine nitrogen on the central guanidine carbon. The activation barrier is lowered by the electron-withdrawing Boc groups, which make the central carbon more electrophilic.
Leaving Group: In the standard reagent (1,3-di-Boc-2-methyl-2-thiopseudourea or similar), the leaving group is MeSH. If using pure guanidine, the leaving group would be NH
, which is less common. Note: The title reagent is often used as a precursor or in Mitsunobu conditions where the leaving group dynamics differ.
MDPI Molecules. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. (Provides relevant methodology for guanidine DFT calculations).
[Link]
The "Swiss Army Knife" of Guanidines in Medicinal Chemistry [1] Executive Summary In the landscape of modern drug discovery, 1,3-Bis(tert-butoxycarbonyl)guanidine (CAS: 154476-57-0) stands as the premier reagent for intr...
Author: BenchChem Technical Support Team. Date: March 2026
The "Swiss Army Knife" of Guanidines in Medicinal Chemistry [1]
Executive Summary
In the landscape of modern drug discovery, 1,3-Bis(tert-butoxycarbonyl)guanidine (CAS: 154476-57-0) stands as the premier reagent for introducing the guanidine pharmacophore—a critical motif found in arginine mimetics, integrin antagonists, and antiviral agents.
Unlike simple guanidine salts, this reagent offers a dual-modality chemical profile:[2][3]
Nucleophilic Utility: It serves as a nitrogen nucleophile in Mitsunobu reactions , allowing for the direct conversion of alcohols to protected guanidines with stereochemical inversion.[1]
Electrophilic Precursor: It acts as the scaffold for synthesizing "super-electrophiles" like Goodman’s Reagent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Di-Boc--triflylguanidine), which facilitates the guanylation of sterically hindered or electron-deficient amines.
This guide provides a rigorous technical analysis of its properties, mechanistic pathways, and validated experimental protocols.[4]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
Chemical Name
1,3-Bis(tert-butoxycarbonyl)guanidine
Common Aliases
-Di-Boc-guanidine; Bis-Boc-guanidine
CAS Number
154476-57-0
Molecular Formula
Molecular Weight
259.30 g/mol
Appearance
White crystalline powder
Melting Point
141–144 °C
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
(approx)
~7–8 (Reduced basicity compared to free guanidine due to Boc-withdrawal)
Storage
2–8 °C; Hygroscopic (Store under inert atmosphere recommended)
Mechanistic Paradigms
The utility of 1,3-Bis(Boc)guanidine bifurcates into two distinct mechanistic pathways depending on the target substrate (Alcohol vs. Amine).[1]
Pathway A: The Nucleophilic Route (Mitsunobu Reaction)
Direct reaction with alcohols is achieved via the Mitsunobu protocol.[1][5][6] The reduced basicity of the Boc-protected guanidine allows it to be deprotonated by the betaine intermediate formed between Triphenylphosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Stereochemistry: Complete inversion of the alcohol center.[1]
Key Advantage: Avoids the need to convert alcohols to halides or sulfonates prior to guanylation.[1]
Pathway B: The Electrophilic Activation (Synthesis of Goodman's Reagent)
To guanylate amines, 1,3-Bis(Boc)guanidine is not electrophilic enough on its own.[1] It must be activated.[1][6] The gold standard is the conversion to Goodman's Reagent by reaction with Triflic Anhydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). The resulting triflylguanidine is a potent electrophile that reacts with primary and secondary amines to yield protected guanidines.[1]
Figure 1: Divergent synthetic utility of 1,3-Bis(Boc)guanidine. Pathway A utilizes the reagent as a nucleophile, while Pathway B converts it into an electrophile.
Experimental Protocols
Protocol A: Direct Guanylation of Alcohols (Mitsunobu)
Application: Converting a chiral secondary alcohol to a guanidine with inverted stereochemistry.[1]
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the Alcohol, 1,3-Bis(Boc)guanidine, and
in anhydrous THF (0.1 M concentration relative to substrate). Cool the solution to 0 °C.
Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; Bis-Boc guanidines stain characteristically).[1]
Workup: Concentrate the solvent in vacuo.
Purification: The major byproduct is Triphenylphosphine oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). Triturate the residue with Hexanes/Ether (1:1) to precipitate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and filter. Purify the filtrate via flash chromatography (Silica gel; Hexanes/EtOAc gradient).
Critical Note: The order of addition is crucial to prevent the formation of hydrazine byproducts.[1] Always add the azo-compound (DIAD) last to the cold mixture of phosphine and acid/nucleophile.[1]
Protocol B: Synthesis of Goodman's Reagent
Application: Creating the electrophilic species ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Steric hindrance of alcohol; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
mismatch.
Switch to ADDP (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-(azodicarbonyl)dipiperidine) and for higher temperature stability.
Ensure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and DIAD are mixed cold before adding the substrate/nucleophile (Alternative addition order).
Bis-Boc groups are removed with TFA/DCM (1:1) or 4M HCl in Dioxane .[1] If substrate is acid-sensitive, consider using Cbz-protected analogs instead.[1]
Use DCM or THF.[1][2][3][5] Avoid water or alcohols (unless alcohol is the reactant).[1]
References
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[7] Identity of Goodman's Reagent and Protocol for Synthesis. Journal of Organic Chemistry, 63(12), 3804–3805. Link[1]
Dodd, D. S., & Kozikowski, A. P. (1994).[1] Conversion of Alcohols to Guanidines via Mitsunobu Protocol. Tetrahedron Letters, 35(7), 977–980. Link[1]
Organic Syntheses. (2004).[1] Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine. Organic Syntheses, 81, 254. Link[1]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[7] Comparison with Pyrazole-1-carboxamidine reagents. Tetrahedron Letters, 34(21), 3389–3392. Link
Kim, K. S., & Qian, L. (1993). Improved Method for the Preparation of Guanidines. Tetrahedron Letters, 34(48), 7677–7680. Link[1]
Application Note: Advanced Strategies for Peptide Guanylation Using 1,3-Bis(tert-butoxycarbonyl)guanidine
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide and Validated Protocols Introduction & Chemical Rationale The guanidino functional group is a ubiquitous a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, peptide chemists, and drug development professionals.
Content Type: Technical Guide and Validated Protocols
Introduction & Chemical Rationale
The guanidino functional group is a ubiquitous and critical pharmacophore in medicinal chemistry. As the defining side-chain feature of arginine, it is essential for the biological activity of cell-penetrating peptides (CPPs), antimicrobial peptides, and integrin antagonists. However, the extreme basicity (
) and nucleophilicity of unprotected guanidines present severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). If left unprotected or improperly masked, the guanidino group readily undergoes intramolecular cyclization to form -lactam derivatives, or suffers from undesired aminoacylation during peptide chain elongation.
To circumvent these challenges, 1,3-Bis(tert-butoxycarbonyl)guanidine (commonly referred to as
-di-Boc-guanidine) has emerged as a premier synthon for late-stage peptide functionalization. The dual Boc groups provide immense steric and electronic shielding, effectively neutralizing the nucleophilicity of the guanidine core. As a Senior Application Scientist, I leverage this reagent to install heavily protected guanidine moieties directly onto peptide scaffolds via two highly efficient, field-proven mechanistic pathways:
Direct Guanylation of Alcohols: Utilizing 1,3-Bis(Boc)-guanidine as a pronucleophile in the Mitsunobu reaction.
Electrophilic Amine Guanylation: Pre-activating the reagent into
-di-Boc--triflylguanidine for the rapid conversion of primary and secondary amines (e.g., ornithine or lysine residues) into arginine analogs[1][2].
Mechanistic Pathways & Workflow Visualization
The versatility of 1,3-Bis(Boc)-guanidine lies in its dual reactivity profile. Depending on the target residue within the peptide sequence, the reagent can be deployed either as a nucleophile (Pathway A) or converted into an ultra-reactive electrophile (Pathway B).
Mechanistic pathways of 1,3-Bis(Boc)-guanidine in peptide synthesis.
Comparative Reactivity Data
When designing a synthetic route, selecting the correct guanylating agent is paramount. The table below summarizes the quantitative and qualitative performance of various guanylation strategies in SPPS[2].
Guanylating Reagent
Target Substrate
Relative Reactivity
Primary Byproduct
SPPS Compatibility
-Di-Boc--triflylguanidine
Amines (, )
Very High
Trifluoromethanesulfonamide
Excellent
1,3-Bis(Boc)-guanidine (Mitsunobu)
Alcohols (, )
High
Triphenylphosphine oxide
Good (requires thorough washing)
-Di-Boc-thiourea + Mukaiyama
Amines ()
Moderate
Pyridinone, sulfur species
Fair
-Di-Boc-1H-pyrazole-1-carboxamidine
Amines ()
Low
Pyrazole
Good (kinetically slow)
Validated Experimental Protocols
The following protocols have been optimized for high-fidelity peptide synthesis. Each methodology includes the underlying causality for the experimental design and a self-validation mechanism to ensure scientific integrity.
Protocol 1: Synthesis of
-Di-Boc-
-triflylguanidine
To guanylate sterically hindered amines on a solid support, 1,3-Bis(Boc)-guanidine must first be converted into its highly electrophilic triflyl derivative[3].
Charge an oven-dried, argon-purged flask with 1,3-Bis(Boc)-guanidine (1.0 eq) and anhydrous DCM (0.3 M concentration).
Add TEA (1.2 eq) and cool the reaction mixture to
using a dry ice/isopropanol bath.
Add
(1.2 eq) dropwise over 20 minutes.
Allow the reaction to slowly warm to
over a period of 4 hours.
Quench the reaction by washing the organic layer with 2 M aqueous sodium bisulfate, followed by brine.
Dry over
, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/Hexanes) to yield pale yellow crystals.
Causality: The reaction must be maintained at strictly low temperatures (
to ) to control the highly exothermic triflation and prevent the decomposition of the sensitive triflyl intermediate[3]. TEA acts as a non-nucleophilic base to scavenge the generated triflic acid, preventing the premature removal of the acid-sensitive Boc groups.
Self-Validation: The purified product should present as a crystalline solid with a melting point of
[1][3]. TLC analysis should confirm the complete disappearance of the starting 1,3-Bis(Boc)-guanidine spot.
Protocol 2: On-Resin Guanylation of Ornithine to Arginine
This protocol utilizes the reagent synthesized in Protocol 1 to convert a resin-bound ornithine residue into an arginine analog[1].
Step-by-Step Procedure:
Swell the resin-bound peptide (bearing a selectively deprotected primary amine, e.g., Ornithine) in a 1:1 mixture of DCM/DMF for 30 minutes.
Prepare a solution of
-Di-Boc--triflylguanidine (3.0 eq) and TEA (3.0 eq) in minimal DCM.
Add the solution to the resin and agitate at room temperature for 2 to 4 hours.
Drain the reaction vessel and wash the resin sequentially with DCM (
), DMF (), and Methanol ().
Cleave the peptide from the resin and globally deprotect using a standard TFA cocktail (e.g., TFA/TIPS/
95:2.5:2.5) for 2 hours.
Causality: The triflyl group is an exceptional leaving group due to the resonance stabilization of the resulting trifluoromethanesulfonamide anion. This drastically lowers the transition state energy for nucleophilic attack, allowing quantitative guanylation of even sterically hindered, resin-bound amines at room temperature[1][2].
Self-Validation: Prior to cleavage (Step 5), perform a Kaiser (ninhydrin) test on a micro-aliquot of the resin. A successful and complete guanylation will result in a color shift from deep blue (indicating free primary amines) to yellow/colorless, confirming a self-validating endpoint.
Protocol 3: Direct Mitsunobu Guanylation of Peptide Alcohols
For peptides containing serine, homoserine, or other hydroxylated residues, 1,3-Bis(Boc)-guanidine can be installed directly without intermediate conversion to an amine.
Step-by-Step Procedure:
Dissolve 1,3-Bis(Boc)-guanidine (2.0 eq) and Triphenylphosphine (
, 2.0 eq) in anhydrous Toluene or THF under argon.
Add the alcohol-containing peptide substrate (1.0 eq) to the solution.
Cool the mixture to
and add Diisopropyl azodicarboxylate (DIAD, 2.0 eq) dropwise over 15 minutes.
Remove the ice bath and stir the reaction at room temperature for 5 to 16 hours.
Concentrate the mixture and purify the Boc-protected guanidino-peptide via reversed-phase HPLC.
Causality: Utilizing 1,3-Bis(Boc)-guanidine as a pronucleophile in the Mitsunobu reaction circumvents the multi-step synthesis of intermediate azides or amines. The reaction proceeds with complete inversion of stereochemistry at the carbinol carbon (if secondary), which is a critical mechanistic factor when designing stereospecific peptide analogs.
Self-Validation: LC-MS analysis of the crude reaction mixture will display a distinct mass shift (
corresponding to the addition of the di-Boc-guanidino group minus water). The absence of the starting mass confirms full conversion.
References
"PG,~~oxR: Protection of Guanidino Group." Thieme Connect.
Feichtinger, K., et al. "US6072075A - Guanidinylation reagents." Google Patents.
"Product Class 13: Guanidine Derivatives." Thieme E-Books.
"PG,~~oxR: Rates of Guanidinylation." Thieme Connect.
Feichtinger, K., et al. "5 - Organic Syntheses Procedure: N,N'-di-Boc-N''-triflylguanidine." Organic Syntheses.
Application Note: Guanidinylation Protocols Using 1,3-Bis(tert-butoxycarbonyl)guanidine
[1] Strategic Overview & Chemical Logic The introduction of a guanidine moiety (guanidinylation) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of arginine mimetics and integrin antago...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Overview & Chemical Logic
The introduction of a guanidine moiety (guanidinylation) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of arginine mimetics and integrin antagonists. The guanidinium group is highly basic (
) and polar, creating significant purification and solubility challenges.
1,3-Bis(tert-butoxycarbonyl)guanidine (hereafter 1,3-Di-Boc-guanidine ) addresses these challenges by masking the basicity and polarity of the guanidine group with lipophilic Boc protecting groups. This enables:
Solubility: Reactions can be performed in standard organic solvents (DCM, THF).
Purification: Products are amenable to standard silica gel chromatography.
Regiocontrol: The Boc groups direct the reaction to the remaining nucleophilic nitrogen or allow the reagent to act as a nucleophile itself.
Substrate-Dependent Workflows
The utility of 1,3-Di-Boc-guanidine diverges based on the substrate's functional group. As a scientist, you must select the correct pathway:
Pathway A (Alcohols): Used directly as a nucleophile in Mitsunobu conditions . This is the primary direct application of the unactivated reagent.
Pathway B (Amines): The reagent is insufficiently electrophilic to react directly with amines at useful rates. It must be activated (typically to the Triflyl- or Pyrazole-derivative) or used with a promoter (e.g., Mukaiyama's reagent).
Pathway A: Guanidinylation of Alcohols (Mitsunobu Protocol)
This protocol converts primary or secondary alcohols directly to protected guanidines, effectively replacing the hydroxyl group with a guanidine moiety with inversion of configuration (Walden inversion).
Mechanistic Insight
The reaction relies on the acidity of the N-H proton in 1,3-Di-Boc-guanidine (
). The phosphine (PPh) activates the alcohol, and the deprotonated guanidine acts as the nucleophile.
Figure 1: Mechanistic cycle of the Mitsunobu guanidinylation. The 1,3-Di-Boc-guanidine acts as the pronucleophile.
Experimental Protocol
Reagents:
Substrate: Primary or Secondary Alcohol (
equiv)
Reagent: 1,3-Bis(tert-butoxycarbonyl)guanidine (
equiv)
Phosphine: Triphenylphosphine (
) ( equiv)
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (
equiv)
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere.
Dissolution: Charge the flask with the Alcohol substrate,
, and 1,3-Di-Boc-guanidine. Dissolve in anhydrous THF ( M concentration relative to substrate).
Cooling: Cool the mixture to
C using an ice bath.
Addition: Add DIAD dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow/orange. Slow addition prevents overheating and side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Product is usually less polar than the starting alcohol).
Workup: Concentrate the solvent in vacuo.
Purification: The crude mixture contains triphenylphosphine oxide (TPPO) and reduced DIAD.
Trituration: Add cold
/Hexanes (1:1). TPPO often precipitates; filter it off.
Chromatography: Purify the filtrate on silica gel (Hexanes/EtOAc gradient).
Pathway B: Guanidinylation of Amines (Activation Strategy)
Critical Scientific Context: Unlike the Mitsunobu reaction, 1,3-Di-Boc-guanidine is a poor electrophile for amines. Direct reflux often leads to decomposition or low yields. The "Best Practice" industry standard is to convert 1,3-Di-Boc-guanidine into Goodman's Reagent (
-Di-Boc--triflylguanidine) in situ or as a discrete step, which then reacts rapidly with amines.
Step 1: Synthesis of Activated Reagent (Goodman's Reagent)
This step converts the parent guanidine into a potent electrophile by installing a triflyl (Tf) leaving group.
Reagents:
1,3-Bis(tert-butoxycarbonyl)guanidine (
equiv)
Sodium Hydride (NaH, 60% dispersion) (
equiv) or TEA ( equiv)
Triflic Anhydride (
) ( equiv)
Solvent: Anhydrous DCM (for TEA method) or THF (for NaH method)
Protocol (TEA Method - Mild):
Dissolve 1,3-Di-Boc-guanidine in anhydrous DCM (
M) under .
Cool to
C. Add Triethylamine (TEA).
Add
dropwise over 30 minutes.
Stir at
C for 1 hour, then warm to C.
Quench with water, extract with DCM, dry over
.
Result: The resulting oil is
-Di-Boc--triflylguanidine.[1] It can be used crude or purified (flash column).[2][3][4][5]
Workup: Wash with 5% citric acid (removes unreacted amine), then brine.
Purification: Silica gel chromatography.
Figure 2: Workflow for converting amines using the activated triflyl-derivative of the reagent.
Deprotection Strategy
Removal of the Boc groups is the final step. While standard, the release of tert-butyl cations can cause alkylation of sensitive side chains (e.g., Tryptophan, Tyrosine).
Standard Cocktail:
Reagent: TFA/DCM (1:1 v/v) or 4M HCl in Dioxane.
Scavengers (Critical): Add 2.5% Triisopropylsilane (TIPS) and 2.5%
flow. Precipitate the guanidinium salt using cold Diethyl Ether (). Centrifuge to collect the solid.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Mitsunobu)
Steric hindrance of alcohol
Switch solvent to Toluene; Heat to 40–60°C; Use ADDP instead of DIAD.
No Reaction (Amine)
Using unactivated reagent
Must activate to Triflyl-guanidine (Pathway B) or use HgCl promoter (toxic, less recommended).
Boc-Deprotection Byproducts
t-butyl cation alkylation
Increase scavenger load (TIPS/Thioanisole); Use HCl/Dioxane instead of TFA.
Product is an Oil/Gum
Residual solvent/impurities
Convert to HCl salt (add HCl/Et2O); Triturate with Hexanes.
References
Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[5][8] Journal of Organic Chemistry, 1998 , 63(12), 3804–3805. Link
Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions."[8] Journal of Organic Chemistry, 1998 , 63(23), 8432–8439.[8] Link
Dodd, D. S.; Kozikowski, A. P. "Conversion of Alcohols to Guanidines: A Simplified Method." Tetrahedron Letters, 1994 , 35(7), 977–980. Link
Organic Syntheses. "Preparation of N,N'-Bis(tert-butoxycarbonyl)-N''-trifluoromethanesulfonylguanidine." Org.[8][9][10][11][12] Synth.2004 , 81, 254. Link
Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992 , 57(8), 2497–2502. Link
Application Note: Advanced Guanidinylation Strategies Using 1,3-Bis(tert-butoxycarbonyl)guanidine
Introduction and Mechanistic Rationale Guanidine moieties are ubiquitous in biologically active molecules, serving as critical pharmacophores in arginine mimetics, integrin antagonists, and kinase inhibitors. However, la...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Guanidine moieties are ubiquitous in biologically active molecules, serving as critical pharmacophores in arginine mimetics, integrin antagonists, and kinase inhibitors. However, late-stage guanidinylation has historically been a synthetic bottleneck. Traditional reagents like cyanamide require harsh acidic conditions and heating, leading to poor functional group tolerance and low yields[1].
Solubility Enhancement: The incorporation of two electron-withdrawing tert-butoxycarbonyl (Boc) groups transforms the highly polar, hydrophilic guanidine core into a lipophilic molecule. This enables homogeneous reactions in standard organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene[2].
Nucleophilic Modulation: The Boc groups lower the pKa of the remaining unsubstituted N-H proton to approximately 13. This precise acidity allows the molecule to be deprotonated by betaine intermediates, acting as a highly competent nucleophile in Mitsunobu reactions[3].
Electrophilic Activation: The reagent can be readily converted into N,N'-Di-Boc-N''-triflylguanidine. The addition of the strongly electron-withdrawing triflyl group creates an exceptional electrophile that reacts rapidly with primary and secondary amines at room temperature without the need for heavy metal catalysts[4].
Comparative Efficacy of Guanidinylation Reagents
To justify the selection of 1,3-Bis(Boc)guanidine over alternative reagents, the following table summarizes the quantitative and operational parameters of common guanidinylating agents.
Reagent System
Activation Mechanism
Typical Reaction Conditions
Solid-Phase Compatibility
Average Yields
1,3-Bis(Boc)guanidine (Triflyl)
Triflylation (Tf2O)
DCM, Room Temp, 1-4 hours
Excellent
85–95%
1,3-Bis(Boc)guanidine (Mitsunobu)
PPh3 / DIAD
THF/Toluene, 0°C to RT, 5-16 h
Moderate
70–90%
Pyrazole-1-carboxamidine
Direct Nucleophilic Attack
DMF, Room Temp, 24-48 hours
Poor
60–80%
S-Alkylisothioureas
Heavy Metal Catalysis (HgCl2)
DMF/DCM, Heat required
Moderate
50–75%
Cyanamide
Acidic Protonation
Aqueous/Alcohol, Heat (Reflux)
Incompatible
30–50%
Reaction Workflows and Logical Relationships
Reaction pathway for the synthesis and application of N,N'-Di-Boc-N''-triflylguanidine.
Stereospecific Mitsunobu guanidinylation workflow for chiral alcohols.
Validated Experimental Protocols
Protocol A: Synthesis of N,N'-Di-Boc-N''-triflylguanidine
Causality & Expert Insight: Triflyl anhydride is highly sensitive to moisture, rapidly hydrolyzing to triflic acid. Triflic acid will prematurely cleave the acid-sensitive Boc protecting groups. Therefore, rigorous anhydrous conditions and cryogenic temperatures (-78°C) are mandatory during the activation phase to preserve the structural integrity of the reagent[5].
Step-by-Step Procedure:
Preparation: Flame-dry a multineck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Cool under a continuous nitrogen purge[5].
Dissolution: Charge the flask with 1,3-Bis(Boc)guanidine (7.5 g, 29 mmol) and anhydrous DCM (100 mL). Add Triethylamine (TEA) (5.0 mL, 36 mmol) to serve as an acid scavenger[5].
Cooling: Submerge the flask in a dry ice/isopropanol bath to equilibrate the internal temperature to -78°C[5].
Activation: Transfer Trifluoromethanesulfonic anhydride (Tf2O) (5.9 mL, 35 mmol) to the dropping funnel. Add it dropwise over 20 minutes to prevent localized heating and side reactions[5].
Maturation: Allow the reaction mixture to slowly warm to -20°C over a period of 4 hours[5].
Workup: Quench the reaction by washing the organic layer with 2 M aqueous sodium bisulfate (to remove excess TEA and basic impurities), followed by brine[5].
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield N,N'-Di-Boc-N''-triflylguanidine (approx. 90% yield)[5].
Self-Validation System: Assess the isolated white solid via melting point apparatus; a pristine batch will exhibit a sharp melting point at 124°C[4].
Protocol B: Mild Guanidinylation of Amines
Causality & Expert Insight: The triflyl group acts as an exceptional leaving group, rendering the reagent highly electrophilic. This allows the guanidinylation of sterically hindered or solid-phase bound amines at room temperature, bypassing the need for toxic heavy metal catalysts (like HgCl2) typically required for thiourea-based reagents[5].
Step-by-Step Procedure:
Reaction Setup: In an oven-dried flask under nitrogen, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous DCM (13 mL)[4].
Coupling: Add the target primary or secondary amine (e.g., benzylamine, 0.31 mL, 2.8 mmol) in one portion via syringe at room temperature[4].
Monitoring: Stir the reaction for 30 minutes. The exceptional reactivity of the triflyl intermediate typically drives the reaction to completion rapidly[4].
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate (to remove unreacted amine) and saturated sodium bicarbonate (to neutralize any residual acid)[4].
Extraction & Drying: Extract the aqueous layers with DCM, combine the organic phases, dry over MgSO4, and concentrate to yield the Di-Boc-protected guanidine derivative[4].
Self-Validation System: Perform a Ninhydrin test on the crude mixture. A negative result (no purple color) confirms the complete consumption of the primary amine starting material.
Protocol C: Stereospecific Mitsunobu Guanidinylation of Chiral Alcohols
Causality & Expert Insight: The Mitsunobu protocol is utilized to convert chiral alcohols directly into chiral guanidines with complete inversion of stereochemistry via an SN2 mechanism. The order of addition is critical: adding DIAD dropwise at 0°C controls the exothermic formation of the betaine intermediate, preventing the premature decomposition of the alcohol or the guanidine nucleophile[3].
Step-by-Step Procedure:
Preparation: In a flame-dried flask under argon, dissolve 1,3-Bis(Boc)guanidine (259 mg, 1.0 mmol) and Triphenylphosphine (PPh3) (200 mg, 0.75 mmol) in dry toluene (5 mL)[3].
Substrate Addition: Add the chiral alcohol (e.g., (R)-sec-butanol, 0.5 mmol) via syringe[3].
Betaine Formation: Cool the reaction mixture to 0°C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (0.150 mL, 0.75 mmol) dropwise over 15 minutes[3].
Nucleophilic Displacement: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours, monitoring by TLC[3].
Workup: Quench the reaction with water and extract with ethyl acetate. The crude mixture will contain triphenylphosphine oxide (TPPO) and reduced DIAD byproducts[3].
Purification: Purify the product via silica gel chromatography to isolate the enantiopure Di-Boc-protected guanidine[3].
Self-Validation System: Utilize Chiral HPLC to confirm the enantiomeric excess (>98% ee) of the purified product, validating the stereospecific SN2 inversion of the starting chiral alcohol.
References
[2] CymitQuimica. CAS 154476-57-0: 1,3-bis(tert-butoxycarbonyl)guanidine. Available at:
[4] Organic Syntheses. Working with Hazardous Chemicals - Organic Syntheses. Available at:
[5] Organic Syntheses. 5 - Organic Syntheses Procedure. Available at:
[3] Thieme E-Books. Product Class 13: Guanidine Derivatives. Available at:
[1] Thieme E-Books. Product Class 13: Guanidine Derivatives (Alternative Section). Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1,3-Bis(tert-butoxycarbonyl)guanidine in the Synthesis of Complex Natural Products
Content Type: Detailed Application Note & Protocol Guide
Audience: Senior Organic Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Strategic Rationale
The installation of the guanidine moiety (
) is a critical juncture in the total synthesis of high-value natural products such as Saxitoxin , Tetrodotoxin , and the Batzelladine alkaloids. However, the high basicity () and nucleophilicity of the free guanidine group often lead to catalyst poisoning and side reactions.
1,3-Bis(tert-butoxycarbonyl)guanidine (1) serves as the industry-standard "masked" guanidine. Its strategic value lies in its bimodal reactivity :
Nucleophilic Mode (Mitsunobu): It acts as a soft nucleophile under Mitsunobu conditions to convert alcohols directly to protected guanidines with stereochemical inversion.
Electrophilic Precursor Mode (Goodman’s Reagent): It is the sole precursor to N,N'-di-Boc-N''-triflylguanidine, a highly reactive electrophile used to guanylate sterically hindered amines under mild conditions.
This guide details the protocols for both modes, grounded in the synthesis of complex marine alkaloids.
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent utility of the reagent, allowing chemists to choose the pathway based on the available functional group (Alcohol vs. Amine).
Figure 1: Divergent synthetic workflows for 1,3-Bis(tert-butoxycarbonyl)guanidine. The reagent functions as a nucleophile in Mitsunobu reactions or converts to an electrophile (Goodman's Reagent) for amine guanylation.
Protocol A: The Mitsunobu Transformation (Alcohol
Guanidine)
Context: Used when the substrate possesses a hydroxyl group and stereochemical inversion is desired.[1] This method was pivotal in the synthesis of Batzelladine D , where it facilitated the formation of the tricyclic guanidine core via intramolecular cyclization.
Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with the substrate alcohol (1.0 equiv), 1,3-Bis(tert-butoxycarbonyl)guanidine (2.0 equiv), and Triphenylphosphine (
, 2.0 equiv).
Solvation: Dissolve in anhydrous THF to a concentration of ~0.1 M. Cool the solution to 0°C in an ice bath.
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 2.0 equiv) over 15–20 minutes. Note: The solution will turn yellow/orange. Rapid addition can cause exotherms that degrade the sensitive betaine intermediate.
Reaction: Remove the ice bath and stir at RT. Monitor by TLC (typically 4–12 hours). The guanidine product is usually less polar than the starting alcohol.
Workup: Quench with a small amount of water. Concentrate in vacuo.
Purification: The major byproduct is triphenylphosphine oxide (
). Triturate the crude residue with cold /Hexanes (1:1) to precipitate the bulk of . Filter, then purify the filtrate via flash chromatography (Silica gel, Hexanes/EtOAc).
Expert Insight: For sterically hindered secondary alcohols, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
Context: When the substrate is an amine, 1,3-Bis(tert-butoxycarbonyl)guanidine must be converted into Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine).[2] This species is superior to
-methylisothioureas for guanylating electron-deficient or hindered amines found in Aminoglycosides and Saxitoxin precursors.
Part 1: Synthesis of Goodman's Reagent
This step must be performed with strict anhydrous technique.
Setup: Charge a flask with 1,3-Bis(tert-butoxycarbonyl)guanidine (1.0 equiv) and anhydrous DCM (0.2 M). Add Triethylamine (TEA, 1.1 equiv).[3]
Cooling: Cool the mixture to -78°C (Dry ice/Acetone). This is critical to prevent decomposition.
Triflylation: Add Triflic Anhydride (
, 1.1 equiv) dropwise over 30 minutes.
Warming: Allow the reaction to warm slowly to -20°C over 4 hours.
Quench: Quench with aqueous
(2M). Extract with DCM, wash with brine, dry over .[2]
Result: The product, N,N'-Di-Boc-N''-triflylguanidine, is a stable white solid (mp 124°C) that can be stored at 4°C.
Part 2: Guanylation of the Target Amine
Reaction: Dissolve the target amine (1.0 equiv) and Goodman’s Reagent (1.0–1.2 equiv) in DCM or DCM/MeOH.
Base: Add TEA or DIPEA (1.0–2.0 equiv).
Time: Stir at RT for 4–24 hours.
Purification: The triflamide byproduct (
) is water-soluble and easily removed during aqueous workup ( wash).
Comparative Data: Reagent Efficiency
Parameter
Method A: Mitsunobu
Method B: Goodman's Reagent
Method C: S-Methylisothiourea
Substrate
Alcohol ()
Amine (, Aniline)
Amine ( only)
Mechanism
(Inversion)
Addition-Elimination
Addition-Elimination
Byproducts
, Hydrazine
(Water soluble)
Methanethiol (Toxic gas)
Steric Tolerance
Moderate
High
Low
Reaction pH
Neutral
Basic (requires amine/base)
Basic
Key Application
Batzelladine Core
Saxitoxin, Arginine mimetics
Simple peptide coupling
Expert Tips & Troubleshooting
Deprotection: The Boc groups are removed using TFA/DCM (1:1) or 4M HCl in Dioxane.
Caution: If the natural product contains acid-sensitive glycosidic bonds (e.g., in aminoglycosides), use TMSOTf/2,6-lutidine for a milder deprotection.
Regioselectivity: In the Mitsunobu reaction, the alkylation occurs exclusively at the
-position of the bis-Boc guanidine, leaving the -position available for subsequent cyclization if needed.
Handling
: When preparing Goodman's reagent, ensure the is fresh (clear/colorless). Dark/brown contains triflic acid, which will prematurely deprotect the Boc groups.
References
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[2][4] "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions." Journal of Organic Chemistry, 63(23), 8432–8439.
Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol." Tetrahedron Letters, 35(7), 977–980.
Organic Syntheses. (2002).[3] "Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine." Organic Syntheses, 78, 91. [5]
Cohen, F., & Overman, L. E. (2001). "Total Synthesis of Batzelladine D." Journal of the American Chemical Society, 123(43), 10782–10783. (Demonstrates guanidine cyclization strategies).
Baker, T. J., Luedtke, N. W., Tor, Y., & Goodman, M. (2000). "Synthesis and Anti-HIV Activity of Guanidinoglycosides." Journal of Organic Chemistry, 65(26), 9054–9058.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Synthesis, Activation, and Troubleshooting of N,N'-Di-Boc-guanidine[1]
Introduction: The Reagent Profile
1,3-Bis(tert-butoxycarbonyl)guanidine (CAS: 154476-57-0) is the industry-standard "guanylating" agent for converting primary and secondary amines into protected guanidines.[1] In medicinal chemistry, this transformation is critical for synthesizing arginine mimetics.[1]
However, the reagent itself is not electrophilic enough for direct reaction with hindered amines.[1] Most "failed" experiments stem from attempting direct nucleophilic displacement without prior activation.[1] This guide structures the optimization process into three modules: Reagent Quality , Activation Strategies , and Deprotection/Purification .[1]
Module 1: Reagent Preparation & Quality Control
User Query: "I synthesized the reagent myself, but my yields in the next step are inconsistent. How do I ensure my starting material is pure?"
The Protocol: Synthesis of 1,3-Di-Boc-guanidine
If you are synthesizing the reagent rather than purchasing it, stoichiometry and pH control are the failure points.[1] You must avoid the formation of tri-Boc (over-reaction) and mono-Boc (under-reaction) species.[1]
Optimized Biphasic Protocol:
Dissolution: Dissolve Guanidine HCl (1.0 eq) and NaOH (4.0 eq) in water.
Phase Addition: Add 1,4-dioxane (2:1 ratio relative to water). Cool to 0°C.[1][2][3][4]
Critical Step: The slight excess (2.2 eq) ensures full conversion to the di-Boc state without pushing significantly toward the tri-Boc byproduct, which forms more readily with >2.5 eq and stronger bases (e.g., NaH).[1]
Workup: After 16h at RT, concentrate to remove dioxane. Extract with EtOAc.[1]
Purification (The "Secret" Step): Wash the organic phase with 10% Citric Acid .[1][5]
Why? Mono-Boc-guanidine is basic; citric acid removes it into the aqueous layer. Di-Boc-guanidine is neutral/acidic (pKa ~8-9) and stays in the organic layer.
Single-phase organic solvents often leave unreacted Guanidine HCl due to solubility issues.
Wash Step
10% Citric Acid
Crucial. Omitting this leads to "crude" material that poisons downstream catalysts.[1]
Module 2: Guanidinylation Strategies (The Application)
User Query: "I mixed my amine with 1,3-di-Boc-guanidine in MeOH, but after 48h, I only see starting material. What's wrong?"
Root Cause Analysis: 1,3-Di-Boc-guanidine is a poor electrophile.[1] The carbonyls pull electron density, but the resonance stabilization of the guanidine core makes the carbon center relatively unreactive toward nucleophilic attack by amines.[1]
Corrective Action: You must convert the reagent into a "Goodman's Reagent" (Triflylation) or use heavy metal promotion (deprecated).[1]
Strategy A: The "Goodman" Protocol (Gold Standard)
This involves converting 1,3-di-Boc-guanidine into N,N'-Di-Boc-N''-triflylguanidine .[1] The triflyl group is an excellent leaving group, enabling reaction with even sterically hindered secondary amines.[1]
Usage: The resulting Triflyl-guanidine can be isolated (stable solid) or used in situ.[1]
Strategy B: The Mukaiyama Promotion (Metal-Free)
If you cannot use triflates, use 2-chloro-1-methylpyridinium iodide (Mukaiyama’s reagent) to activate the guanidine in situ.[1]
Decision Logic for Experimental Design
Caption: Decision matrix for selecting the optimal guanidinylation pathway based on amine sterics.
Module 3: Troubleshooting & FAQs
Ticket #101: "My product decomposes during purification."
Diagnosis: The Boc groups are acid-labile.[1][6][7] Silica gel is slightly acidic.[1]
Solution:
Pre-treat Silica: Flush your column with 1% Et₃N in Hexanes before loading your sample.[1]
Eluent: Use a neutral solvent system (e.g., EtOAc/Hexanes).[1] Avoid MeOH/DCM if possible, as commercial CHCl₃/DCM often contains traces of HCl stabilizers.[1]
Ticket #102: "I see a +56 Da mass shift in my final peptide."
Diagnosis: Tert-butylation.[2] During the final deprotection (TFA), the tert-butyl cation (t-Bu⁺) released is an electrophile.[1][2] It has alkylated a sensitive residue (likely Tryptophan, Tyrosine, or Methionine) on your molecule.[1][2]
Solution:
Recipe: TFA (95%) + Triisopropylsilane (TIS) (2.5%) + Water (2.5%).[1] TIS acts as a "sponge" for the t-Bu⁺ cations.[1]
Ticket #103: "The reaction turns into a solid block (Insolubility)."
Diagnosis: 1,3-Di-Boc-guanidine is soluble in DCM and CHCl₃, but the intermediate salts formed during activation (especially with Et₃N) can precipitate in non-polar solvents, stalling the reaction.[1]
Solution:
Switch Solvent: If using the Mukaiyama method, switch to DMF (Dimethylformamide).[1][8]
Concentration: If using the Goodman (Triflate) method in DCM, ensure dilution is at least 0.1 M. Do not run neat or highly concentrated.
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Journal of Organic Chemistry.[1][9]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. Tetrahedron Letters.[1][9] [1]
Poss, M. A., et al. (1992).[1] Simple and Versatile Method for the Synthesis of Guanidines.[1] Tetrahedron Letters.[1][9]
Robinson, S., Roskamp, E. J. (1997).[1] A Facile Synthesis of N,N'-Di-Boc-guanidine.[1][5][8][10][11] Tetrahedron.[1][4][9] [1]
BenchChem Technical Support. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
Current Status: Operational Ticket Subject: Removal of tert-butyloxycarbonyl (Boc) from Guanidines Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Logic Welcome to the Technical Support Cen...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Subject: Removal of tert-butyloxycarbonyl (Boc) from Guanidines
Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
Welcome to the Technical Support Center. You are likely here because guanidine deprotection presents a unique challenge compared to standard amines. Unlike simple amines, guanidines are highly basic (
) and resonance-stabilized.
The Core Challenge:
Most synthetic guanidines are protected with two Boc groups (
-di-Boc).
First Boc Removal: Rapid. The carbamate cleaves easily.
Second Boc Removal: Kinetic bottleneck. The intermediate is a mono-Boc guanidinium cation. Protonating this species a second time—required to cleave the final Boc—is electronically unfavorable due to cation-cation repulsion.
The Solution: High acid concentration (to drive equilibrium) and aggressive cation scavenging (to prevent irreversible alkylation).
Reaction Mechanism & Critical Control Points
Understanding the mechanism is the only way to troubleshoot effectively. The reaction is an acid-catalyzed elimination (E1-like) followed by decarboxylation.
Mechanism Visualization
Caption: Acid-catalyzed cleavage pathway showing the critical divergence between successful scavenging and side-product formation.[1]
Standard Operating Procedures (SOPs)
Do not deviate from these baselines without a specific hypothesis.
Method A: The "Gold Standard" (TFA Cocktail)
Best for: Peptides, complex small molecules, and substrates with electron-rich aromatics (Trp, Tyr).
Preparation: Dissolve substrate (0.1 M) in minimal Dichloromethane (DCM).
Note: If the substrate is insoluble in DCM, use neat TFA later, but DCM helps moderate the initial exotherm.
Scavenger Addition: Add Triisopropylsilane (TIPS) and Water .
Ratio: 2.5% TIPS, 2.5% Water (v/v relative to final TFA volume).[1]
Acidolysis: Add Trifluoroacetic Acid (TFA) to reach a final concentration of 50–95% v/v.[1]
Caution: CO₂ gas will evolve.[2][3] Ensure venting.
Incubation: Stir at Room Temperature (RT) for 1–4 hours.
Monitoring: Check HPLC/LCMS.[1][4] If Mono-Boc persists, see Troubleshooting.
Workup:
Concentrate under reduced pressure (rotavap) to an oil.
Co-evaporation: Add Toluene and evaporate (3x) to remove residual TFA azeotropically.
Precipitation: Add cold Diethyl Ether (
) or MTBE to precipitate the guanidinium trifluoroacetate salt.
Method B: The "Scale-Up" (HCl in Dioxane)
Best for: Simple small molecules, bulk scale, avoiding fluorinated waste.
Dissolution: Dissolve substrate in minimal 1,4-Dioxane or MeOH.
Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).
Incubation: Stir at RT.
Note: This reaction is often slower than neat TFA.
Workup: Filter the precipitated hydrochloride salt directly. Wash with
.
Scavenger Selection Guide
The tert-butyl cation is a "chemical shrapnel." You must provide a safe target for it.
Scavenger
Role
Recommended For
Notes
Water
Nucleophile
General Purpose
Essential. Hydrolyzes t-butyl cation to t-butanol.
Triisopropylsilane (TIPS)
Hydride Donor
High-Value / Peptides
The gold standard. Reduces cation to isobutane (gas). Clean workup.
Triethylsilane (TES)
Hydride Donor
General Purpose
Cheaper than TIPS, slightly more reactive, but less sterically hindered.
Thioanisole
Nucleophile
Met/Cys/Trp containing
Accelerates removal of Pbf/Pmc groups (on Arg). Stench hazard.
1,2-Ethanedithiol (EDT)
Nucleophile
High-Risk Trp/Met
Extreme Stench. Most effective for preventing Trp alkylation. Avoid if possible.
Phenol
Nucleophile
Tyrosine protection
Often used in "Reagent K" cocktails. Harder to remove during workup.
Troubleshooting & FAQs
Diagnostic Workflow
Caption: Decision tree for diagnosing failure modes based on Mass Spectrometry data.
Frequently Asked Questions
Q: Why is my reaction stalling at the Mono-Boc intermediate?A: This is the "Charge Repulsion Effect."
Once the first Boc is removed, you generate a guanidinium cation (
). To remove the second Boc, you must protonate this species again to form a dication. The existing positive charge repels the incoming proton.
Fix: You need higher acidity (dielectric constant) to overcome this. Move from 50% TFA/DCM to neat TFA (95%) .
Q: I see a +56 Da impurity that I cannot separate. What is it?A: This is a tert-butylated byproduct.[2][4] The tert-butyl cation generated during cleavage has attacked your molecule (likely on an aromatic ring or the guanidine nitrogen itself).
Fix: This is irreversible. You must restart the reaction with a better scavenger cocktail (e.g., add 5% Thioanisole or increase TIPS to 5%).
Q: My product is a hygroscopic oil. How do I get a solid?A: Guanidinium trifluoroacetates are notoriously hygroscopic.
Fix 1 (Ether Crash): Dissolve the oil in minimal Methanol, then dropwise add it into vigorously stirring cold Diethyl Ether (
).
Fix 2 (Ion Exchange): Convert the TFA salt to an HCl salt using an ion-exchange resin (e.g., Dowex 1x8, Chloride form) or by repeated lyophilization from dilute HCl. HCl salts are generally more crystalline.
Q: Can I use Lewis Acids instead of TFA?A: Yes, for acid-sensitive substrates.
Protocol:ZnBr₂ (5 equiv) in DCM at RT is a mild alternative that selectively removes Boc from secondary amines/guanidines without affecting benzyl esters or Cbz groups [1].
References
Greene's Protective Groups in Organic Synthesis (5th Ed.). Wuts, P. G. M. (2014). John Wiley & Sons.[5]
Mechanisms of Boc Removal and Scavenger Evaluation. Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research, 12(5), 258-268.
Side Reactions in Peptide Synthesis. Isidro-Llobet, A., et al. (2009). Chemical Reviews, 109(6), 2455-2504.
stability issues of 1,3-Bis(tert-butoxycarbonyl)guanidine in solution
Welcome to the Technical Support Center for 1,3-Bis(tert-butoxycarbonyl)guanidine (also known as N,N'-di-Boc-guanidine). As a critical reagent in the synthesis of complex nitrogen-containing therapeutics and peptidomimet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,3-Bis(tert-butoxycarbonyl)guanidine (also known as N,N'-di-Boc-guanidine). As a critical reagent in the synthesis of complex nitrogen-containing therapeutics and peptidomimetics, understanding its physicochemical boundaries is essential for successful guanylation workflows.
This portal is designed by Senior Application Scientists to provide researchers and drug development professionals with causality-driven troubleshooting guides, validated protocols, and mechanistic insights.
Q: Why does my 1,3-Bis(Boc)guanidine precipitate immediately when I add my aqueous amine solution?The Causality: 1,3-Bis(Boc)guanidine contains two bulky, highly lipophilic tert-butyl groups, rendering it highly soluble in organic solvents (DCM, THF, DMF) but completely insoluble in water[1]. When an aqueous amine solution is introduced into the organic reaction mixture, the dielectric constant of the solvent drops rapidly, causing the guanidine reagent to crash out of solution before the reaction can occur.
The Solution: Always use the free-base form of your amine in an anhydrous organic solvent. If you must use an aqueous amine hydrochloride salt, neutralize it in situ using an organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) to maintain homogeneity.
Q: I am observing the formation of an amidinourea side product instead of my target guanidine. What went wrong?The Causality: 1,3-Bis(Boc)guanidine is a relatively poor electrophile on its own. If you attempt to couple it directly with an amine under prolonged heating, the amine will preferentially attack the highly electrophilic carbonyl carbon of the Boc protecting group rather than the central guanidine carbon. This nucleophilic attack expels tert-butanol and irreversibly forms an amidinourea side product.
The Solution: You must pre-activate the reagent. The industry standard is converting it to N,N'-di-Boc-N''-triflylguanidine using triflic anhydride[2]. The strongly electron-withdrawing triflyl group dramatically increases the electrophilicity of the central guanidine carbon, directing the amine attack to the correct position at room temperature and preventing amidinourea formation.
Q: My final deprotection step with TFA yields a complex mixture of alkylated byproducts. Is the guanidine unstable?The Causality: The guanidine core itself is stable, but the acidic cleavage of the Boc groups generates highly reactive tert-butyl carbocations. If these carbocations are not immediately quenched, they will act as electrophiles and alkylate electron-rich moieties on your target molecule (e.g., aromatic rings, thiols, or indole rings).
The Solution: Implement a carbocation scavenger in your cleavage cocktail. A self-validating standard mixture of TFA/DCM/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v) will effectively trap the tert-butyl cations, preserving the structural integrity of your target molecule.
SECTION 2: Mechanistic Pathways of Degradation
Understanding the degradation pathways of 1,3-Bis(Boc)guanidine under extreme pH conditions is critical for proper storage and workup[3].
Figure 1: Primary degradation pathways of 1,3-Bis(Boc)guanidine under extreme pH conditions.
SECTION 3: Quantitative Data & Compatibility Matrices
Preferred solvent for triflyl activation; completely inert.
Dimethylformamide (DMF)
Excellent
> 6 months
Ideal for highly polar amine substrates; must be strictly anhydrous.
Methanol (MeOH)
Good
Moderate
Protic solvent; can compete as a nucleophile if heated or activated.
Water
Poor
Poor
Causes immediate precipitation; high pH leads to urea hydrolysis.
Trifluoroacetic Acid (TFA)
Excellent
< 1 minute
Rapidly cleaves Boc groups; used exclusively for final deprotection.
Table 2: Troubleshooting Matrix for Guanylation Workflows
Observation
Root Cause
Corrective Action
Incomplete Conversion
Poor electrophilicity of unactivated reagent.
Pre-activate with Triflic Anhydride or use Mukaiyama's reagent.
Darkening of Solution
Thermal degradation (>60°C).
Maintain reaction temperatures between -78°C and 25°C.
Multiple TLC Spots
Mono-Boc cleavage due to trace acid.
Ensure glassware is acid-free; use a mild base (TEA) during coupling.
SECTION 4: Standard Operating Procedure (SOP)
To ensure high-yielding guanylation, we recommend the in situ generation of N,N'-di-Boc-N''-triflylguanidine[2]. This protocol is designed as a self-validating system.
Protocol: Guanylation of Amines via Triflyl Activation
System Purge: Flame-dry a round-bottom flask and purge with argon. Moisture will rapidly hydrolyze triflic anhydride, ruining the activation step.
Dissolution: Dissolve 1,3-Bis(Boc)guanidine in anhydrous DCM (approx. 0.3 M concentration). Add TEA.
Thermal Control: Submerge the flask in a dry ice/isopropanol bath to cool the system to -78 °C. Causality: Triflic anhydride is highly reactive; adding it at room temperature causes uncontrollable exothermic degradation.
Activation: Add Triflic Anhydride dropwise over 20 minutes.
Maturation: Allow the mixture to slowly warm to -20 °C over 4 hours.
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.5) should be completely consumed, replaced by the highly UV-active triflyl intermediate (Rf ~0.7). If starting material remains, moisture has compromised the Tf₂O.
Coupling: Add the target amine (dissolved in a minimum volume of DCM) in one portion at room temperature. Stir for 2–4 hours.
Validation Checkpoint: TLC should show the disappearance of the amine and the triflyl intermediate, yielding the protected target guanidine.
Workup: Wash the organic layer with 2 M aqueous sodium bisulfate (NaHSO₄) to remove unreacted amine and TEA, followed by saturated sodium bicarbonate (NaHCO₃) to neutralize residual acid. Dry over MgSO₄ and concentrate.
Figure 2: Step-by-step workflow for the guanylation of amines via triflyl activation.
Technical Support Center: Guanidinylation Chemistry
Current Status: Operational Topic: Preventing Byproduct Formation in Guanidinylation Ticket Handling: Senior Application Scientist Level Welcome to the Guanidinylation Support Hub Guanidinylation—the conversion of amines...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Preventing Byproduct Formation in Guanidinylation
Ticket Handling: Senior Application Scientist Level
Welcome to the Guanidinylation Support Hub
Guanidinylation—the conversion of amines to guanidines—is a pivotal transformation in medicinal chemistry and peptide synthesis. However, it is plagued by specific failure modes: urea byproduct formation, racemization of
-chiral centers, and regioselectivity errors.
This guide is structured as a Level 3 Troubleshooting Repository . We do not provide generic advice; we address the causality of failure and provide self-validating correction protocols.
Module 1: Diagnostic Hub (Reagent Selection)
The "One-Size-Fits-All" Fallacy:
Selecting the wrong reagent is the primary cause of byproduct formation. Use this logic gate to select the reagent that minimizes impurity risks based on your substrate's electronic and steric profile.
Reagent Decision Matrix
Substrate Type
Recommended Reagent
Mechanism of Action
Primary Byproduct Risk
Primary Amine (Unbindered)
1H-Pyrazole-1-carboxamidine (HPC)
Nucleophilic aromatic substitution (SNAr) on pyrazole.
Pyrazole (easy removal), Dimerization.
Sterically Hindered / Electron-Deficient
Goodman’s Reagent / Triflyl Guanidines
Highly electrophilic activation via triflamide leaving group.
Racemization (due to metal/base acidity), Heavy metal contamination.
Solid Phase (SPPS)
1H-Pyrazole-1-carboxamidine
Slow but clean conversion.
Incomplete coupling (Deletion sequences).
Visual Logic: Reagent Selection Flowchart
Caption: Logic flow for selecting the optimal guanidinylating agent to minimize side reactions based on substrate constraints.
Module 2: Troubleshooting Guides (The "Fix")
Ticket #001: "My product contains a persistent Urea impurity."
Diagnosis:
You are observing a mass shift of +16-18 Da relative to the guanidine, or a distinct carbonyl signal in 13C NMR (~155-160 ppm, distinct from guanidine ~150-152 ppm).
Cause: Hydrolysis.[2] The active intermediate (often a carbodiimide-like species or the reagent itself) reacted with adventitious water instead of your amine.
The Mechanism of Failure:
Water is a better nucleophile than many bulky amines. If you use hygroscopic solvents (DMF) or reagents (HPC HCl salt) without drying, water attacks the central carbon, ejecting the leaving group and forming a urea derivative.
Corrective Protocol:
Solvent Switch: Replace DMF with Anhydrous DCM or THF if solubility permits. If DMF is required, use a molecular sieve-dried grade.
Base Management: Switch from inorganic bases (Na2CO3) to DIPEA (Diisopropylethylamine) . Inorganic bases often introduce water of hydration.
The "Scavenger" Setup:
Add 5% excess of the guanidinylating reagent.
Run the reaction under Argon/Nitrogen.
Validation: Check the crude LC-MS. If Urea > 5%, re-dry all reagents.
Ticket #002: "I am observing Racemization of my amino acid."
Diagnosis:
Loss of optical purity when converting Ornithine/Lysine derivatives to Arginine/Homoarginine.
Cause: High basicity promotes proton abstraction at the
-carbon, leading to an enolate intermediate which repopulates as a racemate.
Corrective Protocol:
Avoid Strong Bases: Do not use DBU or TBD. These are strong enough to deprotonate the
Check: The Triflyl group activates the guanidine, but the product will be Di-Boc protected.
Deprotection: Requires TFA/DCM (1:1) to yield the free guanidine.
Module 4: Visualizing the Urea Byproduct Pathway
Understanding how water destroys your reaction is key to prevention.
Caption: The "Hydrolysis Trap": Water competes with the amine for the electrophilic center, irreversibly forming urea.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction?A: Yes, but with caution. Microwaves accelerate both the desired reaction and hydrolysis. If using microwave heating (e.g., 60°C for 20 mins), you must use anhydrous solvents and seal the vessel under argon. Open-vessel microwave synthesis guarantees urea formation.
Q: Why is my yield low with S-methylisothiourea?A: This reagent is a "classic" for a reason—it is slow and often requires heavy metal activation (HgCl2 or AgNO3) to pull the sulfur. Without the metal, it is often too stable to react with hindered amines. Switch to 1H-Pyrazole-1-carboxamidine for a metal-free alternative.
Q: How do I remove the pyrazole byproduct?A: Pyrazole is water-soluble and slightly basic. An acidic wash (0.1 M HCl or 5% KHSO4) during the workup will protonate the pyrazole, forcing it into the aqueous layer, leaving your protected guanidine in the organic layer.
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][4][5][6] The Journal of Organic Chemistry, 57(8), 2497–2502. Link
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439. Link
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1] ARKIVOC, 2005(4), 49-87. Link
comparison of 1,3-Bis(tert-butoxycarbonyl)guanidine with other guanidinylating reagents
Title: The Versatile Pivot: A Technical Guide to 1,3-Bis(tert-butoxycarbonyl)guanidine in Medicinal Chemistry Executive Summary: The "Swiss Army Knife" of Guanidinylation In the landscape of guanidinylating reagents, 1,3...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Versatile Pivot: A Technical Guide to 1,3-Bis(tert-butoxycarbonyl)guanidine in Medicinal Chemistry
Executive Summary: The "Swiss Army Knife" of Guanidinylation
In the landscape of guanidinylating reagents, 1,3-Bis(tert-butoxycarbonyl)guanidine (1,3-Di-Boc-guanidine) occupies a unique "pivot" position that distinguishes it from classic electrophiles like S-methylisothioureas or 1H-pyrazole-1-carboxamidines.
Unlike its competitors, which are almost exclusively electrophilic reagents designed to attack amines, 1,3-Di-Boc-guanidine possesses a dual nature:
Nucleophilic Utility: It is the primary reagent for converting alcohols directly to guanidines via the Mitsunobu reaction (a capability lacking in pyrazole/isothiourea reagents).
Electrophilic Precursor: It serves as the immediate precursor to
-Di-Boc--triflylguanidine (Goodman’s Reagent), widely considered the most potent electrophile for guanidinylating sterically hindered or electron-deficient amines.
This guide compares 1,3-Di-Boc-guanidine against standard alternatives, highlighting its specific utility in modern drug discovery workflows.
Comparative Analysis: Selecting the Right Reagent
The choice of reagent depends entirely on the substrate (Alcohol vs. Amine) and the steric environment.
Table 1: Performance Matrix of Guanidinylating Reagents
Feature
1,3-Di-Boc-guanidine
1H-Pyrazole-1-carboxamidine
-Methylisothioureas
Goodman’s Reagent (Triflyl-guanidine)
Primary Role
Nucleophile (for Alcohols)
Electrophile (for Amines)
Electrophile (for Amines)
Super-Electrophile (for Amines)
Substrate Scope
/ Alcohols
Amines (Unencumbered)
Amines
Hindered/ Amines, Anilines
Reaction Type
Mitsunobu ()
Nucleophilic Aromatic Sub.
Nucleophilic Substitution
Addition-Elimination
Atom Economy
Low (requires PPh/DIAD)
High
High
Moderate (Tf leaving group)
Byproducts
PPhO, Hydrazine (Solid/Soluble)
Pyrazole (Water soluble)
Methyl Mercaptan (Toxic Gas/Stench)
Triflamide (Water soluble)
Key Advantage
Direct OH Guanidine conversion
Mild, odorless, cheap
Very low cost
Reacts with "impossible" substrates
Key Limitation
Not for amines (unless activated)
Slow with hindered amines
Requires Hg or high heat; Smell
Reagent preparation required
Decision Logic & Workflow
The following decision tree illustrates when to deploy 1,3-Di-Boc-guanidine versus its competitors.
Figure 1: Strategic selection of guanidinylation reagents based on substrate functional group and steric hindrance.
Detailed Experimental Protocols
Protocol A: Direct Guanidinylation of Alcohols (Mitsunobu)
Context: This utilizes 1,3-Di-Boc-guanidine as a nucleophile. The
of the N-H proton is sufficiently lowered by the two Boc groups to allow deprotonation by the betaine intermediate.
Reagents:
Substrate: Primary or Secondary Alcohol (1.0 equiv)
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the alcohol, PPh
, and 1,3-Di-Boc-guanidine in anhydrous THF (0.1 M concentration relative to alcohol).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add DIAD dropwise via syringe over 10–15 minutes. Crucial: Maintain low temperature to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of alcohol).
Workup: Concentrate the solvent in vacuo.
Purification: Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc).
Validation Check: The product will be a tri-Boc or di-Boc protected guanidine. The stereochemistry at the alcohol carbon will be inverted (
Protocol B: Synthesis & Use of Goodman's Reagent (The "Super" Electrophile)
Context: If you have a difficult amine, you must first convert 1,3-Di-Boc-guanidine into its triflyl derivative. This creates an unparalleled electrophile.
Step 1: Activation (Synthesis of the Reagent)
Dissolve 1,3-Di-Boc-guanidine (1 equiv) and Et
N (1.1 equiv) in dry DCM.
Cool to -78°C.
Add Triflic Anhydride (Tf
O, 1.0 equiv) dropwise.
Stir 1h at -78°C, then warm to RT. Wash with water, dry, and crystallize.
Result:
-Di-Boc--triflylguanidine (Stable solid).
Step 2: Guanidinylation of Hindered Amines
Mix: Combine the hindered amine (1.0 equiv), Goodman's Reagent (1.0 equiv), and Et
N (1.0 equiv) in DCM or DCE.
Reaction: Stir at Room Temperature.
Note: Most reactions complete in <4 hours. Extremely hindered substrates may require mild heating (40°C).
Workup: Wash with 5% aqueous citric acid (removes unreacted amine) and brine.
Deprotection: Treat the resulting Boc-guanidine with TFA/DCM (1:1) to yield the free guanidinium salt.
Mechanistic Insight: Why It Works
The following diagram details the Mitsunobu pathway, unique to 1,3-Di-Boc-guanidine among this class of reagents.
Figure 2: The Mitsunobu mechanism utilizing 1,3-Di-Boc-guanidine as an acidic pronucleophile to displace the activated alcohol oxygen.
References
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[3] The Journal of Organic Chemistry, 63(12), 3804–3805.
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502.
Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines via the Mitsunobu Protocol." Tetrahedron Letters, 35(7), 977-980.
Kim, K. S., & Qian, L. (1993). "Improved Method for the Preparation of Guanidines via the Mitsunobu Reaction." Tetrahedron Letters, 34(48), 7677-7680.
comparative study of different protecting groups for guanidines
Optimizing Guanidine Protection in Peptide Synthesis: A Comparative Guide to Pbf, Pmc, Boc, and Tosyl Groups Introduction: The Guanidine Challenge In the design and synthesis of peptide therapeutics, the guanidinium side...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Guanidine Protection in Peptide Synthesis: A Comparative Guide to Pbf, Pmc, Boc, and Tosyl Groups
Introduction: The Guanidine Challenge
In the design and synthesis of peptide therapeutics, the guanidinium side chain of Arginine presents a formidable chemical challenge. With a pKa of approximately 12.5, it is highly basic and nucleophilic. If left unprotected during solid-phase peptide synthesis (SPPS), the guanidine moiety rapidly undergoes unwanted side reactions, including acylation by incoming activated amino acids and the formation of lactams[1].
To ensure sequence fidelity, the guanidine group must be masked. However, the ideal protecting group must strike a delicate balance: it must be robust enough to withstand repetitive coupling cycles yet labile enough to be removed cleanly without damaging sensitive residues like Tryptophan (Trp) or Cysteine (Cys)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the most prominent guanidine protecting groups—Pbf, Pmc, Tosyl, and Di-Boc—providing the mechanistic causality and experimental data necessary to optimize your synthetic workflows.
Mechanistic Insights: Sulfonyl vs. Carbonyl Protection
The reactivity of the guanidine group is typically moderated through one of two electronic strategies:
Sulfonyl Protection (Pbf, Pmc, Tosyl): Sulfonyl groups attach to one of the terminal nitrogens of the guanidinium group. They act by powerfully withdrawing electron density, thereby neutralizing the basicity of the side chain[1]. Deprotection relies on acid-promoted heterolysis of the S–N bond. The acidic environment protonates the sulfonyl group, facilitating its departure as a reactive sulfonyl cation, which must be immediately captured by scavengers to prevent peptide alkylation[2].
Carbonyl Protection (Di-Boc): The use of two tert-butoxycarbonyl (Boc) groups significantly decreases both basicity and nucleophilicity through steric hindrance and electron withdrawal[3]. Because protected guanidines are less polar, handling and purification are vastly simplified[3]. Cleavage proceeds via acidolysis, yielding volatile byproducts (isobutylene and CO₂), which eliminates the risk of persistent electrophilic cations.
Mechanistic pathway of Arg(Pbf) deprotection and the critical role of carbocation scavenging.
Comparative Analysis of Guanidine Protecting Groups
The selection of a protecting group is dictated by the overarching synthetic strategy (Fmoc vs. Boc) and the specific amino acid sequence. The table below summarizes the quantitative and qualitative performance of the four primary alternatives.
Low: Highly stable during synthesis; requires harsh cleavage[3].
Di-Boc
Carbonyl
Solution / Orthogonal
Moderate Acid (TFA, HCl)
Base-labile (Fmoc), Hydrogenolysis (Cbz)
Low: Volatile cleavage byproducts; no alkylating agents formed[3].
Deep Dive: The Pbf vs. Pmc Paradigm in Fmoc-SPPS
For decades, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) was the standard for Fmoc-SPPS. However, it harbors a chronic flaw: the 6-membered chroman ring generates a relatively stable, long-lived sulfonyl electrophile during TFA cleavage[2]. If the peptide contains electron-rich residues like Tryptophan, this electrophile causes severe yield-depleting alkylation[4].
The Pbf Advantage:
The introduction of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group revolutionized arginine protection. By replacing the 6-membered chroman ring with a 5-membered benzofuran ring, electron donation into the sulfonyl system is significantly increased[2].
Causality: This electronic shift weakens the S–N bond, enabling complete deprotection within minutes at room temperature. More importantly, the resulting sulfonyl cation is less persistent and is quenched rapidly by scavengers before it can attack the peptide backbone[2].
Experimental Data: A comparative study demonstrated that a 3-hour TFA cleavage of a Trp-containing peptide yielded only 46% of the desired product when Arg(Pmc) was used, compared to a 69% yield when Arg(Pbf) was utilized under identical conditions[4].
Step-by-Step Experimental Methodologies
Protocol A: Global Deprotection of Arg(Pbf)-Containing Peptides (Fmoc-SPPS)
This self-validating protocol ensures complete removal of the Pbf group while suppressing sulfonyl-derived artifacts.
Preparation: Pre-weigh the dry peptidyl-resin (approx. 8–10 mL of cleavage cocktail per gram of resin)[2].
Cocktail Formulation: For Arg-rich or Trp/Cys-containing sequences, prepare a fresh cocktail of 92.5:5:2.5:2.5 TFA / H₂O / thioanisole / TIS with 1–3% EDT[2].
Causality:TFA drives the heterolysis. Water quenches general carbocations. TIS (Triisopropylsilane) acts as a bulky hydride donor. EDT (1,2-Ethanedithiol) is a soft nucleophile specifically required to rapidly scavenge the soft aryl-sulfonyl cations generated by Pbf cleavage, preventing Trp alkylation[2].
Cleavage: Add the cocktail to the resin and agitate gently at ≤ 25 °C for 2 hours[2].
Verification: Take a micro-aliquot at 45 minutes, precipitate in ether, and verify Arg deprotection via LC-MS[2].
Isolation: Filter the resin and precipitate the filtrate dropwise into cold diethyl ether. Wash the pellet 3 times with cold ether to remove scavengers and cleaved protecting groups, then dry under a vacuum[2].
Protocol B: Solution-Phase Guanidinylation using Di-Boc Precursors
When functionalizing amines in solution, Di-Boc protected precursors (e.g., N,N′-Di-Boc-1H-pyrazole-1-carboxamidine) are preferred to maintain solubility and prevent over-reaction.
Coupling: Dissolve 25 mg of the orthogonally deprotected peptide in 2 mL of anhydrous DMF[5].
Activation: Add 2 equivalents of the Di-Boc guanidinylation precursor and 2 equivalents of DIPEA (N,N-Diisopropylethylamine)[5].
Causality: DIPEA neutralizes any residual acid salts, ensuring the target amine is fully nucleophilic. The Boc groups on the precursor temper the basicity of the newly formed guanidine, preventing it from interfering with subsequent chromatographic purification[3].
Reaction: Stir for 2 hours at room temperature. Monitor completion via HPLC-MS[5].
Purification: Remove the DMF solvent in vacuo, reconstitute in acetonitrile, and purify via semi-preparative HPLC[5].
Deprotection: Cleave the Boc groups by stirring the purified product in 95/2.5/2.5 TFA/H₂O/TIS for 1 hour at room temperature[5].
Decision Matrix for Protecting Group Selection
Use the following logic tree to determine the optimal guanidine protecting group based on your specific synthetic environment.
Decision tree for selecting the optimal guanidine protecting group based on synthetic strategy.
References
Peptide Chemistry. Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. PeptideChemistry.org. Available at: [Link]
Aapptec Peptides. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc) vs Fmoc-Arg(Pbf). Aapptec. Available at:[Link]
Kapp TG, Fottner M, Kessler H. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments (JoVE). 2017 Apr 27;(122):54873. PMCID: PMC5565116. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals.
Content Type: Publish Comparison Guide.
Executive Summary: The Analytical Challenge
Guanidinylation—the chemical conversion of primary amines (typically lysine residues or N-terminal amines) into guanidine groups—is a pivotal transformation in both proteomics and medicinal chemistry. In proteomics, it is deployed to enhance ionization efficiency in MALDI-MS (increasing sensitivity by 5–15 fold) and to simplify fragmentation patterns. In drug development, it is used to modulate the basicity and hydrogen-bonding potential of lead compounds.
Confirming this transformation requires selecting the right spectroscopic tool based on the sample complexity and the depth of structural data required. This guide compares the three primary modalities—Mass Spectrometry (MS) , Nuclear Magnetic Resonance (NMR) , and Infrared Spectroscopy (IR) —providing self-validating protocols and mechanistic insights for each.
Comparative Analysis Matrix
Feature
Mass Spectrometry (MALDI/ESI)
NMR Spectroscopy (H, C)
FT-IR Spectroscopy
Primary Utility
High-throughput confirmation; Proteomics.
Definitive structural elucidation; Small molecules.
Rapid batch screening; Solid-state analysis.
Key Indicator
Mass shift of +42.02 Da per site.
C signal at ~157 ppm (guanidine C).
C=N stretch at 1600–1670 cm.
Sensitivity
Femtomole to Attomole range.
Millimolar concentrations required.
Microgram quantities (solid/neat).
Sample State
Liquid/Solid matrix (destructive).
Solution (non-destructive).
Solid/Liquid (non-destructive).
Limitations
Does not prove exact isomer/tautomer alone.
Low sensitivity; requires pure sample.
Significant overlap with Amide I/II in proteins.
Deep Dive: Mass Spectrometry (The Proteomic Standard)
The Mechanism of Detection
Mass spectrometry is the gold standard for monitoring guanidinylation in peptides and proteins. The reaction typically utilizes O-methylisourea to convert the
Chemical Logic: The replacement of the amino group (-NH
) with a guanidino group (-NH-C(=NH)NH) results in a net mass increase of 42.0218 Da .
Ionization Benefit: The guanidino group has a higher pKa (~12.5) compared to the amino group (~10.5), ensuring the residue remains protonated during the MALDI crystallization process, thereby significantly enhancing signal intensity in positive ion mode.
Experimental Protocol: MALDI-TOF Confirmation
Objective: Confirm complete conversion of Lysine-containing peptides to Homoarginine.
L) with 2 M O-methylisourea (pH 10.5) at 65°C for 10–20 minutes.
Quenching: Add 10% Trifluoroacetic acid (TFA) to halt the reaction (lowering pH below 2 stops the nucleophilic attack).
Spotting: Mix 1
L of reaction mixture with 1 L of -CHCA matrix on the target plate.
Acquisition: Acquire spectrum in Reflector Positive Mode.
Validation:
Locate the parent peak (
).
Search for the shifted peak (
), where is the number of Lysine residues.
Self-Validation Check: If the original Lysine peak (
) is still visible, the reaction is incomplete.
Visualization: MS Confirmation Workflow
Figure 1: Logical workflow for confirming guanidinylation via MALDI-TOF MS.
Deep Dive: NMR Spectroscopy (The Structural Validator)
The Mechanism of Detection
For small molecule drug candidates, MS is insufficient to prove the structure (e.g., ruling out isomers). NMR provides definitive proof of the formation of the guanidinium core.
C NMR Marker: The central carbon of the guanidine group is highly deshielded due to the three attached nitrogen atoms. It appears as a distinct quaternary signal between 157–159 ppm .
H NMR Marker: The methylene protons adjacent to the nitrogen (-protons relative to the amine) shift downfield (typically from ~2.9 ppm to ~3.2 ppm) due to the increased electron-withdrawing nature of the guanidinium group.
Experimental Protocol: Small Molecule Validation
Objective: Confirm synthesis of a guanidinylated drug intermediate.
Solvent Choice: DMSO-
is preferred over CDCl because guanidinium salts are polar and DMSO slows proton exchange, allowing observation of the N-H protons.
Step-by-Step Workflow:
Sample Prep: Dissolve ~5–10 mg of the purified product in 600
L DMSO-.
Acquisition (
H): Run a standard proton scan (16–32 scans). Look for the disappearance of the sharp amine singlet (~1–2 ppm) and appearance of broad guanidine NH signals (~7–8 ppm).
Acquisition (
C): Run a carbon scan (requires higher concentration or more scans, e.g., 512+).
Validation:
Critical Check: Identify the new quaternary carbon peak at ~157 ppm. If this peak is absent, the guanidine core has not formed.
Secondary Check: Verify the integration of the NH signals (if visible) matches the expected proton count (4 protons for a terminal guanidine).
Visualization: NMR Decision Tree
Figure 2: Decision tree for validating guanidinylation using NMR spectroscopy.
Deep Dive: FT-IR Spectroscopy (Rapid Screening)
The Mechanism of Detection
While less specific than NMR or MS, FT-IR is excellent for rapid "pass/fail" screening of solid-phase synthesis products.
Spectral Signature: The conversion of a primary amine to a guanidine results in the appearance of strong C=N stretching vibrations.
Key Bands:
1600–1670 cm
: C=N stretch (often split into two bands for asymmetric guanidines).
~3100–3400 cm
: N-H stretching (broadened significantly in guanidines compared to sharp amine bands).
Limitations
In proteins, the guanidine C=N stretch overlaps heavily with the Amide I band (1650 cm
), making IR unsuitable for confirming protein guanidinylation. It is strictly recommended for small molecule intermediates or non-peptidic polymers.
References
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Spectrometry. Analytical Chemistry. Link
Kaliszan, R., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.[2] Scientific Reports. Link
Hale, J. E., et al. (2000). Guanidination of lysine residues for the analysis of proteins by MALDI-TOF mass spectrometry. Analytical Biochemistry. Link
Purity Assessment of 1,3-Bis(tert-butoxycarbonyl)guanidine: A Comparative Analytical Guide
Introduction: The "White Powder" Paradox In the synthesis of arginine mimetics and peptidomimetics, 1,3-Bis(tert-butoxycarbonyl)guanidine (hereafter 1,3-Di-Boc-guanidine ) is the gold-standard guanidinylating reagent.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "White Powder" Paradox
In the synthesis of arginine mimetics and peptidomimetics, 1,3-Bis(tert-butoxycarbonyl)guanidine (hereafter 1,3-Di-Boc-guanidine ) is the gold-standard guanidinylating reagent.[1] Its utility lies in its ability to convert amines to protected guanidines under mild conditions.
However, a common pitfall in drug development is the "White Powder Paradox": the assumption that a white, crystalline solid is inherently pure. In reality, the synthesis of 1,3-Di-Boc-guanidine—typically from guanidine hydrochloride and di-tert-butyl dicarbonate (
)—is prone to generating thermodynamically stable impurities that are visually indistinguishable from the product but chemically detrimental to downstream steps.[1]
This guide objectively compares the three primary analytical "alternatives" for assessing this compound: Quantitative NMR (qNMR) , RP-HPLC , and Melting Point Analysis .[1] It establishes a self-validating protocol to distinguish the target 1,3-isomer from its mono- and tri-protected analogs.[1]
The Impurity Landscape[2][4][5]
Before assessing purity, one must define the contaminants. The synthesis typically occurs in a biphasic system (Dioxane/Water/NaOH), leading to a distribution of Boc-protected species.[1]
Impurity
Origin
Risk Factor
Detection Difficulty
Mono-Boc-guanidine
Under-reaction (Stoichiometry error)
High: Reduces yield; acts as a competitive nucleophile.[1]
We compare three analytical alternatives. While many labs rely solely on NMR, our data suggests a "Hybrid Validation" approach is superior.
Method A: Quantitative
H NMR (The Structural Standard)
Best for: Confirming identity and isomer symmetry.[1]
The Protocol:
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
. (Avoid if possible, as carbamate proton exchange can broaden peaks, masking impurities).[1]
Acquisition: Run at 300 MHz or higher. Set relaxation delay (
) to >10s to ensure quantitative integration of the Boc methyls.
Analysis:
Target: 1,3-Di-Boc-guanidine is symmetric.[1] You should see one sharp singlet for the Boc group (~1.37-1.45 ppm) and distinct NH protons.[1]
The Diagnostic: The NH protons in 1,3-Di-Boc-guanidine appear as two distinct environments in DMSO due to hydrogen bonding: a broad singlet around 8.5 ppm and another around 10-11 ppm (depending on concentration/temp).[1]
Impurity Flag: If you see "shoulder" peaks on the Boc singlet or multiple carbamate NH signals, the symmetry is broken (indicating Tri-Boc or Mono-Boc presence).[1]
Method B: RP-HPLC (The Sensitivity Specialist)
Best for: Quantifying trace impurities (<1%) and "silent" UV contaminants.[1]
The Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2][3]
Use a capillary melting point apparatus with a ramp rate of 1°C/min.
Target Range: High-purity 1,3-Di-Boc-guanidine melts sharply between 144–150 °C [1].[1]
Failure Mode: A range of 120–130 °C strongly indicates the presence of the 1,2,3-Tri-Boc impurity or significant solvent occlusion.
Data Comparison: Selecting the Right Tool
The following table summarizes experimental data comparing the efficacy of these methods.
Feature
Method A: H NMR
Method B: RP-HPLC (UV 210nm)
Method C: Melting Point
Primary Utility
Structural Proof (Isomer ID)
Purity Quantification (%)
Quick Quality Check
Limit of Detection (LOD)
~1-2% (Low Sensitivity)
< 0.05% (High Sensitivity)
N/A (Qualitative)
Sample Requirement
~10 mg (Recoverable)
< 1 mg (Destructive)
~2 mg (Destructive)
Blind Spot
Cannot easily quantify <1% impurities without internal standards.[1]
Cannot identify what the impurity is without MS coupling.
Cannot distinguish between specific impurities.
Cost per Run
High (Solvent/Instrument time)
Medium (Solvents/Column)
Negligible
Scientist's Verdict: Do not rely on Method C alone. Use Method A to confirm you have the 1,3-isomer and not the Tri-Boc. Use Method B to ensure the purity is >98% for pharmaceutical applications.
Visualizing the Assessment Workflow
The following decision tree outlines the logical flow for assessing synthesized batches.
Figure 1: Logical workflow for the purification and assessment of 1,3-Di-Boc-guanidine. Note the feedback loops for reprocessing.
Experimental Validation: The "Self-Validating" Protocol
To ensure trustworthiness, the following synthesis and workup procedure is designed to minimize the impurities discussed above.
Synthesis of Reference Standard (High Purity)
Based on modified protocols from Porcheddu et al. [2] and Feichtinger et al. [3]
Reaction: Suspend Guanidine HCl (10 mmol) and NaOH (40 mmol) in 1,4-dioxane/water (2:1).
Addition: Cool to 0°C. Add
(2.2 equivalents) dropwise. Crucial: Controlling temperature prevents the formation of the Tri-Boc byproduct.
Workup: Evaporate Dioxane. Extract aqueous residue with Ethyl Acetate. Wash with 10% Citric Acid (removes mono-Boc and unreacted guanidine) and Brine.[1]
Alternative 2 (Recommended): Recrystallization from hot Methanol/Water. Yields ~80%, Purity >99%.
Interpretation of Results
When analyzing the product from the above protocol:
Success: NMR shows a singlet at
1.45 ppm (18H).[1] MP is 148°C. HPLC shows single peak at ~8.5 min.
Failure: NMR shows a small satellite peak at
1.50 ppm (Tri-Boc).[1] This requires recrystallization.
References
Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805.[1] [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4124838, N,N'-Di-Boc-guanidine. Retrieved October 26, 2023, from [Link]
A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Leading Protocols
Introduction: The Enduring Significance of the Guanidinium Group The guanidinium moiety, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent po...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Guanidinium Group
The guanidinium moiety, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent positive charge at physiological pH, combined with its ability to form multiple hydrogen bonds, makes it a critical pharmacophore in drug design and a valuable functional group in chemical biology.[1][2] The synthesis of guanidine-containing molecules, or guanidinylation, is therefore a pivotal transformation for researchers aiming to modulate biological activity, enhance cell permeability, or create novel molecular probes.
However, the very properties that make the guanidinium group so useful—its high basicity and nucleophilicity—also present significant synthetic challenges.[3] This has spurred the development of numerous guanidinylation protocols, each with a distinct mechanism, substrate scope, and set of advantages. This guide provides an in-depth comparison of four prominent protocols, moving beyond simple step-by-step instructions to explain the causality behind experimental choices and provide the field-proven insights necessary for protocol selection and optimization.
Protocol 1: The Electrophilic Powerhouse — N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)
N,N'-di-Boc-N''-triflylguanidine, widely known as Goodman's reagent, is arguably the gold standard for efficient and high-yield guanidinylation of primary and secondary amines.[4] Its efficacy stems from the exceptionally strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group, which renders the central carbon of the guanidine highly electrophilic.[1]
Mechanism of Action
The reaction proceeds via a direct nucleophilic attack of the amine on the electrophilic guanidine carbon. The triflyl group acts as an excellent leaving group, facilitating the reaction's rapid progression, often at room temperature. The use of tert-Butoxycarbonyl (Boc) protecting groups is strategic; they temper the basicity of the resulting guanidine, preventing unwanted side reactions in subsequent synthetic steps, and are readily removed under acidic conditions.[3]
Caption: Mechanism of guanidinylation using Goodman's reagent.
Advantages & Disadvantages
High Reactivity & Yields: Exceptionally fast reactions (often complete within an hour) with yields frequently exceeding 95%.[3][5]
Broad Substrate Scope: Effective for a wide range of primary and unhindered secondary amines, both in solution and on solid phase.[1][4]
Mild Conditions: Reactions are typically run at room temperature in common aprotic solvents like dichloromethane (DCM).[4]
Cost and Stability: The reagent can be expensive, and care must be taken to protect it from moisture.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol is adapted from established procedures for reacting primary amines with N,N'-di-Boc-N''-triflylguanidine.[4][5]
Preparation: In an oven-dried round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N, 1.1 equivalents) or diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reagent Addition: In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.05 equivalents) in anhydrous DCM.
Reaction: Add the solution of Goodman's reagent dropwise to the cooled amine solution.
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: The Thiourea Activation Approach — N,N'-di-Boc-thiourea with TCT
For applications demanding a more cost-effective and environmentally benign approach, the activation of N,N'-di-Boc-thiourea presents a powerful alternative. Historically, toxic heavy-metal reagents like HgCl₂ were used for activation. However, modern protocols favor cyanuric chloride (TCT) as a mild, inexpensive, and metal-free activator.[6]
Mechanism of Action
The reaction proceeds via a two-step sequence. First, TCT activates the N,N'-di-Boc-thiourea, likely forming a highly electrophilic bis-Boc-carbodiimide intermediate. This intermediate is then readily attacked by the amine nucleophile to furnish the protected guanidine product. The addition of a base is crucial to neutralize the HCl generated during the reaction.[6]
Caption: TCT-mediated activation of thiourea for guanidinylation.
Advantages & Disadvantages
Cost-Effective & Eco-Friendly: Avoids the use of expensive and toxic heavy-metal reagents.[6]
Mild Conditions: The reaction is typically performed at room temperature.
High Yields: Optimized protocols report yields up to 95%.[6]
Reaction Time: Can be slower than methods using Goodman's reagent, sometimes requiring several hours to overnight stirring.[5]
Stoichiometry: Requires careful optimization of the thiourea-to-TCT ratio to maximize yield and purity.
Experimental Protocol: Guanidinylation of a Secondary Amine
This protocol is based on the TCT activation method developed by Porcheddu et al.[5][6]
Activation: To a stirred solution of N,N'-di-Boc-thiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add cyanuric chloride (TCT, 0.33 equivalents) at room temperature. Stir the mixture for 1 hour.
Amine Addition: In a separate flask, prepare a solution of the secondary amine (1.2 equivalents) and N-methylmorpholine (NMM, 2.5 equivalents) in anhydrous THF.
Reaction: Add the amine/base solution to the activated thiourea mixture. Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract the mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Protocol 3: The Pyrazole Transfer Method — 1H-Pyrazole-1-carboxamidine
1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that serves as an excellent guanidinylating agent, particularly for solid-phase peptide synthesis (SPPS).[7][8] The pyrazole moiety acts as a good leaving group under basic conditions, facilitating the transfer of the amidine group to a primary or secondary amine.
Mechanism of Action
The reaction is a straightforward nucleophilic substitution. The amine attacks the electrophilic carbon of the protonated carboxamidine. The reaction is driven to completion by the departure of the stable pyrazole leaving group. The choice of base and solvent is critical for achieving high efficiency, with DMF being a common solvent for solid-phase applications.[7][9]
Caption: Guanidinylation using a pyrazole-based reagent.
Advantages & Disadvantages
Stability: The reagent is a stable, easy-to-handle crystalline solid.
SPPS Compatibility: Highly effective for guanidinylating amines on a solid support, compatible with standard Fmoc chemistry.[7][8]
Selectivity: Shows good selectivity for primary amines over more hindered secondary amines.
Protecting Groups: The product is an unprotected guanidinium salt, which may be desirable for some applications but can complicate subsequent steps if protection is needed.
Experimental Protocol: Guanidinylation on Solid Phase
This protocol is a generalized procedure for guanidinylating a resin-bound primary amine.[9]
Resin Preparation: Swell the peptidyl-resin (containing a free primary amine, 1.0 equivalent) in N,N-dimethylformamide (DMF) for 20 minutes, then drain the solvent.
Reagent Solution: Prepare a solution of 1H-pyrazole-1-carboxamidine hydrochloride (5.0 equivalents) and DIPEA (5.0 equivalents) in DMF.
Reaction: Add the reagent solution to the swollen resin and agitate the mixture at room temperature for 12-24 hours.
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
Cleavage & Deprotection: Cleave the guanidinylated peptide from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol 4: The Coupling Reagent Conundrum — Repurposing HATU/HBTU
In the field of peptide synthesis, uronium/guanidinium salts like HATU and HBTU are ubiquitous as carboxylic acid activators for amide bond formation.[10] However, a well-known side reaction is the direct attack of a highly nucleophilic amine on the coupling reagent itself, leading to guanidinylation of the amine.[11][12] While often undesirable, recent studies have explored intentionally harnessing this reactivity by tuning reaction conditions.[12]
Mechanism of Action
Under standard peptide coupling conditions, HATU reacts with a carboxylic acid to form an activated ester. However, in the absence of a carboxylic acid or in the presence of a highly nucleophilic amine, the amine can directly attack the electrophilic carbon of the HATU guanidinium core. The use of a base like triethylamine (TEA) is critical to facilitate the reaction.[12] This pathway is a cautionary tale for peptide chemists but also an opportunity for synthetic utility.
Caption: Competing pathways of HATU: amide coupling vs. guanidinylation.
Advantages & Disadvantages
Reagent Availability: HATU and HBTU are readily available in any lab performing peptide synthesis.
Potential for Guanidinylation of Weak Nucleophiles: With careful tuning of conditions (e.g., using a strong base like KOtBu), even weakly nucleophilic amines like anilines and sulfonamides can be guanidinylated.[12]
Side Reaction Control: This is primarily a side reaction that must be carefully controlled. It is generally not the first choice for a planned guanidinylation unless other methods have failed or specific circumstances warrant it.[11]
Byproducts: The reaction produces tetramethylurea and HOAt/HOBt byproducts that must be removed.
Experimental Protocol: Repurposed Guanidinylation of an Aniline
This protocol is adapted from studies focused on maximizing the guanidinylation yield using HATU.[12]
Preparation: In a flask under an inert atmosphere, dissolve the aniline (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous acetonitrile (ACN).
Base Addition: Add triethylamine (TEA, 2.0 equivalents). Note: For less reactive nucleophiles, a stronger base like potassium tert-butoxide (KOtBu) may be required.
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the N,N,N',N'-tetramethyl-N''-arylguanidine.
Comparative Analysis & Data Summary
Choosing the optimal protocol requires a clear understanding of their relative performance. The following workflow and data table summarize the key differences to guide your decision-making process.
General Experimental Workflow Comparison
Caption: High-level workflow comparison of the four guanidinylation protocols.
As a Senior Application Scientist, my guidance is to select your protocol based on a pragmatic assessment of your project's specific needs: substrate, scale, and situation.
For Speed and Highest Probability of Success: If you are working with a precious substrate or are in the early stages of discovery chemistry where obtaining the product quickly is paramount, Goodman's reagent (N,N'-di-Boc-N''-triflylguanidine) is the unequivocal choice. Its high reactivity and broad substrate scope make it the most reliable tool in the arsenal, despite its cost.[1][3]
For Scale-Up and Greener Chemistry: When cost and environmental impact become significant factors, particularly during lead optimization or process development, the N,N'-di-Boc-thiourea and TCT method is an outstanding alternative.[6] It delivers excellent yields without the expense of Goodman's reagent or the hazardous waste associated with older heavy-metal activators.
For Peptide and Solid-Phase Synthesis: If your goal is to modify a peptide on a solid support, 1H-pyrazole-1-carboxamidine is tailor-made for the task. Its compatibility with standard Fmoc-SPPS workflows makes it a seamless addition to established automated or manual synthesis protocols.[7][8]
For Unexpected Results or Exploratory Chemistry: If you are a peptide chemist and observe an unexpected mass corresponding to guanidinylation, or if you wish to attempt the guanidinylation of a particularly challenging, weakly nucleophilic amine, exploring the repurposed HATU/HBTU protocol is a valid strategy.[11][12] It is a method born from understanding a common side reaction and turning it into a synthetic opportunity.
Ultimately, a successful guanidinylation campaign relies on understanding the chemical causality behind each protocol. By appreciating the interplay between the electrophilicity of the reagent, the nucleophilicity of the substrate, and the specific reaction conditions, researchers can confidently select and optimize the ideal method for their synthetic challenge.
References
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. [Link]
Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters. [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. ResearchGate. [Link]
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]
Synthesis of Guanidines in Solution. ResearchGate. [Link]
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks@CWU. [Link]
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
The guanidino-group modifying enzymes: structural basis for their diversity and commonality. Proteins: Structure, Function, and Bioinformatics. [Link]
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]
Stabilization of alpha helical peptides by guanidine stapling. ULB institutional repository. [Link]
Guanidinylation reagents - Google Patents.
Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. [Link]
Cyanobacterial Biofertilizer Production by Guanidine-Producing Enzymes. National Institutes of Health. [Link]
Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. National Institutes of Health. [Link]
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Luxembourg Bio Technologies. [Link]
Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. National Institutes of Health. [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]
Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health. [Link]
Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. PubMed. [Link]